molecular formula C5H4F2N2 B3110840 5,6-Difluoropyridin-2-amine CAS No. 1807159-28-9

5,6-Difluoropyridin-2-amine

Cat. No.: B3110840
CAS No.: 1807159-28-9
M. Wt: 130.1 g/mol
InChI Key: KEVJOUJYYDNANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Difluoropyridin-2-amine is a fluorinated pyridine derivative serving as a valuable synthetic building block in organic chemistry and drug discovery. With the CAS Number 1807159-28-9 and molecular formula C5H4F2N2, it offers a molecular weight of 130.10 . This compound is a key intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms is a common strategy to modulate the biological activity and metabolic stability of lead compounds . As a member of the 2-aminopyridine family, it is a versatile precursor for the synthesis of various heterocyclic systems. Researchers utilize this compound in the formation of fluorinated piperidines—a crucial scaffold found in a significant percentage of FDA-approved drugs—through catalytic dearomatization-hydrogenation processes . Proper storage is critical to maintain stability; this product should be kept in a dark place under an inert atmosphere at 2-8°C . Safety Notice: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVJOUJYYDNANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Building Block: A Technical Guide to 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide delves into the technical landscape of 5,6-Difluoropyridin-2-amine (CAS 1807159-28-9), a fluorinated heterocyclic amine of growing interest in medicinal chemistry. While publicly available, experimentally verified data for this specific isomer remains scarce, this document serves as a comprehensive resource by leveraging data from closely related isomers and foundational principles of fluorine chemistry. By examining the properties and reactivity patterns of analogous compounds, we can extrapolate and provide valuable insights for researchers working with this molecule.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.

In the context of aminopyridines, a common scaffold in numerous bioactive compounds, the strategic placement of fluorine atoms can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. This fine-tuning is critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Physicochemical Properties: An Extrapolated View

Table 1: Comparison of Physicochemical Properties of Isomeric Fluorinated Aminopyridines

PropertyThis compound (CAS 1807159-28-9)2-Amino-3,5-difluoropyridine (CAS 732306-31-9)2-Amino-5-fluoropyridine (CAS 21717-96-4)
Molecular Formula C₅H₄F₂N₂C₅H₄F₂N₂C₅H₅FN₂
Molecular Weight 130.10 g/mol 130.10 g/mol 112.11 g/mol [1]
Appearance Likely a solidWhite to off-white solid[2]Solid
Melting Point Data not available52-57 °C[2]93-97 °C[1]
Boiling Point Data not available155.8 ± 35.0 °C (Predicted)[3]Data not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Soluble in most organic solvents; low water solubility.Data not available

Note: The properties for this compound are extrapolated and should be confirmed experimentally.

The presence of two fluorine atoms adjacent to each other and to the pyridine nitrogen in the target molecule is expected to significantly influence its electronic properties and intermolecular interactions, which will, in turn, affect its melting and boiling points.

Synthesis Strategies for Difluorinated Aminopyridines

While a specific, detailed synthesis protocol for this compound is not documented in readily accessible literature, general methodologies for the synthesis of fluorinated pyridines can provide a strategic blueprint. The primary challenge often lies in the selective introduction of fluorine atoms onto the pyridine ring.

A common approach involves nucleophilic aromatic substitution (SNAr) on highly halogenated pyridine precursors. For instance, the synthesis of related difluoro-aminopyridines often starts from polychloropyridines or polyfluoropyridines.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the following conceptual steps, which would require experimental validation and optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Rationale for Experimental Choices:

  • Starting Material: A trifluorinated pyridine is a logical starting point, as the fluorine atoms activate the ring towards nucleophilic substitution. The position of the leaving fluorine atom would determine the final product isomer.

  • Amination: The introduction of the amino group can be achieved through direct amination with ammonia or a protected amine source. The reaction conditions (solvent, temperature, pressure) would be critical to control selectivity and yield.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates the attack of a nucleophile (the amine) on the pyridine ring. The C2 position is generally susceptible to nucleophilic attack in such systems.

Anticipated Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the interplay of the nucleophilic amino group and the electron-deficient difluorinated pyridine ring.

Caption: Anticipated reactivity of this compound.

  • N-Functionalization: The primary amino group is expected to readily undergo acylation, sulfonylation, and other standard N-functionalization reactions, allowing for the facile introduction of diverse substituents.

  • Cross-Coupling Reactions: The aminopyridine core can participate in various palladium-catalyzed cross-coupling reactions. The amino group can be a coupling partner in reactions like the Buchwald-Hartwig amination, or the pyridine ring itself could be modified via Suzuki or other cross-coupling reactions, provided a suitable leaving group is present or introduced.

  • Medicinal Chemistry Relevance: As a structural analogue of other biologically active aminopyridines, this compound is a valuable building block for the synthesis of novel kinase inhibitors, central nervous system (CNS) agents, and anti-infective agents. The specific substitution pattern of the fluorine atoms can lead to unique structure-activity relationships (SAR) and improved drug-like properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1807159-28-9) is not widely available. However, based on the data for isomeric aminopyridines, general precautions should be taken.

  • Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[1][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

It is imperative to perform a thorough risk assessment before handling this compound and to consult a certified safety professional.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored building block in the vast landscape of medicinal chemistry. While a comprehensive, experimentally verified dataset for this specific isomer is currently lacking in the public domain, this guide provides a foundational understanding based on the established principles of fluorine chemistry and data from closely related analogues.

As the demand for novel fluorinated scaffolds continues to grow, it is anticipated that more detailed information regarding the synthesis, properties, and reactivity of this compound will become available. Researchers are encouraged to contribute to the public knowledge base by publishing their findings on this promising molecule.

References

Due to the limited availability of specific data for CAS 1807159-28-9, the references below primarily pertain to isomeric compounds and general principles discussed in this guide. The URLs are provided for verification.

Sources

An In-depth Technical Guide to 2-Amino-3,5-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide focuses on 2-Amino-3,5-difluoropyridine. Initial searches for the requested "2-Amino-5,6-difluoropyridine" did not yield significant results in scientific literature or commercial catalogs, suggesting it is a less common or readily available isomer. It is presumed that the intended compound of interest is the well-documented and widely utilized 2-Amino-3,5-difluoropyridine, a key building block in medicinal chemistry.

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Development

The deliberate incorporation of fluorine atoms into molecular scaffolds has become a paramount strategy in contemporary drug design and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond, can profoundly modulate the biological and pharmacological profiles of a molecule. These modifications can lead to enhanced metabolic stability, improved binding affinity to target proteins, and optimized lipophilicity, all of which are critical parameters in the creation of effective and safe therapeutic agents.

Within this context, fluorinated pyridines represent a privileged class of heterocyclic compounds. The pyridine ring is a common motif in a vast number of biologically active molecules, and its fluorination provides a powerful tool for fine-tuning its electronic and steric properties. 2-Amino-3,5-difluoropyridine, in particular, has emerged as a versatile and highly valuable building block for medicinal chemists and researchers in agrochemical synthesis. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Core Molecular Attributes of 2-Amino-3,5-difluoropyridine

A foundational understanding of the physicochemical properties of 2-Amino-3,5-difluoropyridine is essential for its effective handling, reaction planning, and incorporation into larger molecular frameworks.

PropertyValue
Molecular Formula C₅H₄F₂N₂[1][2][3][4][5]
Molecular Weight 130.10 g/mol [1][2][4][5][6]
CAS Number 732306-31-9[1][2][3][4][5]
Appearance White to off-white solid[2]
Melting Point 55-57 °C[6]
Boiling Point 155.8 ± 35.0 °C (Predicted)[2]
Solubility Soluble in most organic solvents[1]
pKa 1.67 ± 0.49 (Predicted)[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyridines can be challenging, particularly when specific regioselectivity of fluorination is required. The preparation of 2-Amino-3,5-difluoropyridine often involves multi-step synthetic routes.

One established method involves the use of a hydrazine intermediate to introduce the amino group, which offers milder reaction conditions compared to direct amination with ammonia that often necessitates high temperatures and pressures. A general workflow for a related class of compounds proceeds by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate, followed by reduction of the resulting 2-hydrazino intermediate.[7]

Synthesis_Workflow Start Polyfluorinated Pyridine Step1 Nucleophilic Substitution (e.g., with Hydrazine) Start->Step1 Intermediate Hydrazino-difluoropyridine Intermediate Step1->Intermediate Step2 Reduction (e.g., Raney Nickel) Intermediate->Step2 End 2-Amino-3,5-difluoropyridine Step2->End

Generalized synthetic workflow for 2-aminodifluoropyridines.

Causality in Experimental Choices: The choice of a hydrazine-based route is dictated by the need for controlled, regioselective amination under conditions that preserve the sensitive fluorine substituents on the pyridine ring. The subsequent reduction step is a well-established and reliable method for converting the hydrazino group to a primary amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-3,5-difluoropyridine lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the amino group provides a reactive handle for a variety of coupling reactions, while the difluoro-substituted pyridine core imparts desirable pharmacokinetic properties to the final compounds.

One notable application is in the development of novel therapeutic agents. For instance, this compound has been utilized in the synthesis of inhibitors of the hepatitis C virus.[2] It has also been incorporated into pharmaceutical preparations for treating infectious diseases.[2] The strategic placement of the fluorine atoms can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate, and can also enhance binding affinity to the target protein through favorable electrostatic interactions.

Drug_Discovery_Pathway Start 2-Amino-3,5-difluoropyridine Reaction Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Elaborated Intermediate Reaction->Intermediate FinalSteps Further Synthetic Modifications Intermediate->FinalSteps DrugCandidate Biologically Active Drug Candidate FinalSteps->DrugCandidate

Role of 2-Amino-3,5-difluoropyridine in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 2-Amino-3,5-difluoropyridine.

Hazard Identification:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[3]

  • Skin and Eye Irritation: It is known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Experimental Protocol: Spectroscopic Characterization

Confirmation of the identity and purity of 2-Amino-3,5-difluoropyridine is crucial. While specific instrumental parameters may vary, a general protocol for obtaining a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-3,5-difluoropyridine and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment will involve a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure. The spectrum is expected to show characteristic signals for the aromatic protons and the amino protons.

Conclusion

2-Amino-3,5-difluoropyridine is a cornerstone building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a reactive amino group and the modulating effects of two fluorine atoms on the pyridine core provides medicinal chemists with a powerful tool for molecular design. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the development of next-generation chemical entities.

References

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 5,6-Difluoro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: A Proactive Approach to Safety for an Uncharacterized Compound

5,6-Difluoro-2-pyridinamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers potential for novel molecular interactions and metabolic stability. However, as a research chemical, it lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide is designed to bridge that gap by providing a robust safety and handling framework.

The protocols and recommendations outlined herein are synthesized from expert analysis of structurally analogous compounds, including various fluoro-aminopyridines and their parent molecules. The core principle of this guide is proactive risk mitigation. In the absence of specific data, we must treat 5,6-Difluoro-2-pyridinamine with a high degree of caution, assuming it shares the hazardous properties of its chemical relatives. This document provides the in-depth technical guidance necessary to handle this compound with the scientific rigor and safety-first mindset that underpins all successful research.

Section 2: Anticipated Hazard Profile and Classification

Based on the GHS classifications of analogous compounds such as 6-Fluoropyridin-2-amine, 2-Amino-3,5-difluoropyridine, and other aminopyridines, we can project a likely hazard profile for 5,6-Difluoro-2-pyridinamine.[1][2] The presence of the aminopyridine core suggests potential for acute toxicity, while the difluoro-substitution pattern may influence its reactivity and metabolic pathway.

Table 1: Projected GHS Hazard Classification for 5,6-Difluoro-2-pyridinamine

Hazard ClassHazard CategoryGHS Hazard StatementBasis for Analogy
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed OR H302: Harmful if swallowedAminopyridine derivatives frequently exhibit oral toxicity.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationCommon classification for mono- and di-fluorinated aminopyridines.[1][2][3]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage OR H319: Causes serious eye irritationA significant hazard noted for nearly all analogous compounds.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA common property of pyridine derivatives and other aromatic amines.[1][2][3]

This table represents a projected classification. All handling procedures should reflect these potential hazards.

Section 3: Toxicological Insights and Health Effects

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The toxicological effects of aminopyridines are well-documented, and the addition of fluorine atoms can alter metabolic pathways and potentially increase systemic effects.[4]

  • Acute Effects:

    • Oral: Ingestion may be harmful or toxic.[1][2] Symptoms could mirror those of other aminopyridines, potentially including nausea, dizziness, headache, and in severe cases, effects on the central nervous system.[5]

    • Dermal: Causes skin irritation upon contact.[1][3] Prolonged contact may lead to redness and pain. The molecule is likely readily absorbed through the skin, making dermal exposure a significant concern.

    • Inhalation: As a crystalline solid, inhalation of dust may cause respiratory tract irritation.[1][3]

    • Eye Contact: Expected to cause serious eye irritation, and potentially serious damage, based on data from closely related analogues.[1][3] Immediate and thorough rinsing is critical.

  • Chronic Effects:

    • There is limited data on the chronic effects of this specific molecule. However, long-term exposure to fluorinated organic compounds is a subject of ongoing study.[4] It is known that fluoride can accumulate in the body, primarily in calcified tissues.[4] Therefore, minimizing chronic exposure is a critical precautionary measure.

Section 4: Core Protocols for Safe Handling and Use

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and release of dust into the laboratory environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE should be based on the highest potential hazard.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[8]

  • Skin and Body Protection: A lab coat is required. For larger scale operations, consider a chemical-resistant apron or a full protective suit.[9]

  • Respiratory Protection: If work outside a fume hood is unavoidable, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[9]

Section 5: Emergency Response Protocols

Rapid and correct response to an incident is crucial to minimizing harm.

Accidental Release or Spill

The following workflow should be adopted for any spill.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & PPE cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Cover with Inert Absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully Sweep into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to an accidental spill.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. Vapors may form explosive mixtures with air at elevated temperatures.[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Section 6: Storage, Stability, and Disposal

Chemical Stability and Storage
  • Stability: The compound is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and sources of ignition.[9] Some aminopyridines are sensitive to light and air, so storage in a dark place under an inert atmosphere is recommended.[10]

Disposal

Disposal of this chemical and its containers must be in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance. Do not allow the material to enter drains or the environment.[11]

Section 7: Physical and Chemical Properties

The following properties are estimated based on structurally similar compounds.

Table 2: Estimated Physical and Chemical Properties

PropertyEstimated ValueSource (Analogous Compound)
Molecular FormulaC₅H₄F₂N₂2-Amino-3,5-difluoropyridine[2]
Molecular Weight130.10 g/mol 2-Amino-3,5-difluoropyridine[2]
AppearanceWhite to off-white or yellow crystalline solid2-Amino-6-methylpyridine, 5-Amino-2-fluoropyridine[10][12]
Melting PointExpected to be in the range of 40-100 °CBased on various aminofluoropyridines[10]
SolubilitySlightly soluble in water; Soluble in common organic solvents2-fluoro-5-amino pyridine[13]

References

  • Echemi. (n.d.). 5,6-Difluoro-2-pyridinecarboxylic acid Safety Data Sheets.
  • PubChem. (n.d.). 6-Fluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Author. (2025, September 15).
  • PubChem. (n.d.). 5-Amino-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Szabo, D., et al. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • University of Birmingham. (2025, September 8). Fluorine “forever chemical” in medicines not leading to added drug reactions.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Environmental Health Perspectives. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. PMC. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-fluoro-5-amino pyridine. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Beyond Pesticides. (2026, February 3). Pesticide Contamination in Small Water Bodies Threatens Biodiversity and Ecosystem Functioning, Study Finds.

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Introduction: The Strategic Importance of Fluorinated Aminopyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Landscape of Fluorinated Aminopyridines for Researchers and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated scaffolds, difluorinated aminopyridines have emerged as particularly valuable building blocks. Their unique electronic properties and ability to form specific hydrogen bond interactions make them privileged structures in the design of novel therapeutics. This guide provides a comprehensive overview of the commercial landscape for these critical reagents, with a focus on sourcing, quality assessment, and safe handling. While the initial query specified 5,6-Difluoropyridin-2-amine, the commercially prevalent and widely documented isomers, such as 3,5-Difluoropyridin-2-amine, are more readily available and will be a primary focus of this guide, alongside other relevant isomers. These compounds are instrumental in the synthesis of a range of therapeutic agents, including those with antimicrobial and anticancer properties.[1]

Commercial Availability and Supplier Landscape

Sourcing high-quality starting materials is a foundational step in any research and development pipeline. The market for specialized chemical reagents like difluorinated aminopyridines is populated by a mix of large, multinational suppliers and smaller, specialized chemical synthesis companies.

Prominent Commercial Suppliers

A number of reputable suppliers offer various isomers of difluorinated aminopyridines. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and available documentation (e.g., Certificate of Analysis, SDS).

SupplierRepresentative Product(s)PurityNoteworthy Features
Thermo Scientific Chemicals (formerly Alfa Aesar) 2-Amino-3,5-difluoropyridine[2]Typically ≥98%Extensive documentation and a legacy of reliability in the research chemical space.[2]
Sigma-Aldrich (Merck) Various fluorinated pyridines[3]Varies (typically >97%)Broad portfolio of reagents and established global distribution network.
Matrix Scientific 2-Amino-3,5-difluoropyridine[4]≥97%Offers various pack sizes suitable for research and development.[4]
Benchchem 2-Amino-3,5-difluoropyridine[5]Usually 95%Provides a platform for sourcing research chemicals, often with supporting literature.[5]
ChemicalBook 2-Amino-3,5-difluoropyridine[6]Varies by supplierA comprehensive directory that lists numerous, primarily China-based, manufacturers and suppliers.[6]
PharmaBlock Custom synthesis and building blocksProject-specificSpecializes in providing building blocks for drug discovery, including fluorinated heterocycles.
Supplier Selection Workflow for Researchers

Choosing the right supplier is a critical decision that can impact experimental outcomes and project timelines. The following decision-making workflow is recommended.

SupplierSelection Start Define Project Needs (Scale, Purity, Timeline) InitialScreening Initial Supplier Screening (Online Databases, Catalogs) Start->InitialScreening RequestQuotes Request Quotes & Lead Times (≥3 Suppliers) InitialScreening->RequestQuotes RequestDocs Request Documentation (CoA, SDS, Purity Specs) RequestQuotes->RequestDocs Evaluate Evaluate Suppliers (Cost, Quality, Reliability) RequestDocs->Evaluate Evaluate->InitialScreening Does Not Meet Criteria Select Select Primary Supplier Evaluate->Select Meets Criteria QualifyBackup Qualify Secondary Supplier Select->QualifyBackup End Procurement QualifyBackup->End

Caption: A workflow for selecting a chemical supplier.

Physicochemical Properties and Specifications

Understanding the fundamental properties of the reagent is essential for its proper use and for the interpretation of experimental results. Below is a summary of key data for a common isomer.

Property2-Amino-3,5-difluoropyridine
CAS Number 732306-31-9[4]
Molecular Formula C₅H₄F₂N₂[4]
Molecular Weight 130.10 g/mol [4]
Appearance White to off-white solid[6]
Melting Point 55-57 °C[4]
Boiling Point ~156 °C (Predicted)[6]
pKa 1.67 (Predicted)[6]

Quality Assessment and Analytical Protocols

Ensuring the purity and identity of the starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), independent verification is a best practice in research and drug development.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can quantify the main component and separate it from related substances and impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it is a powerful tool for impurity identification.

Experimental Protocol: HPLC Purity Verification

This protocol provides a general method for the purity assessment of a difluorinated aminopyridine sample. Method optimization may be required based on the specific isomer and available equipment.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the reference standard and the sample to be tested into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Quality Control and Verification Workflow

QC_Workflow Start Receive Chemical Shipment CheckDocs Verify Documentation (CoA vs. Order Specs) Start->CheckDocs VisualInspect Visual Inspection (Appearance, Packaging) CheckDocs->VisualInspect PerformTests Perform In-House QC (HPLC, NMR, MS) VisualInspect->PerformTests CompareData Compare Results to CoA PerformTests->CompareData Release Release for Use CompareData->Release Data Concordant Quarantine Quarantine & Contact Supplier CompareData->Quarantine Discrepancy Found End Material Accepted Release->End

Caption: A standard workflow for the quality control of incoming chemical reagents.

Safety, Handling, and Storage

Difluorinated aminopyridines, like many amine-containing heterocyclic compounds, require careful handling.

  • Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can cause skin and serious eye irritation.[7][8]

  • Handling Precautions: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated.[6]

Applications in Drug Discovery and Development

The unique properties of the difluoropyridine scaffold make it a valuable component in medicinal chemistry.

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic systems, while the fluorine atoms can modulate the pKa of the amino group and introduce favorable metabolic properties.

  • Key Intermediate: These compounds serve as crucial building blocks for more complex molecules. For example, 2,6-Diamino-3,5-difluoropyridine is a key precursor in the synthesis of certain fluoroquinolone antibiotics.[1]

  • Structural Motif in Active Pharmaceutical Ingredients (APIs): The 2-aminopyridine structure is a core component of many biologically active compounds.[10][11] Fluorination of this motif can lead to enhanced potency and improved pharmacokinetic profiles. For instance, 2-Amino-3,5-difluoropyridine has been investigated for its potential as an inhibitor of the hepatitis C virus.[6]

General Synthetic Pathway Overview

The synthesis of difluorinated aminopyridines often involves multi-step sequences starting from more readily available pyridine precursors. A generalized approach may involve nucleophilic aromatic substitution reactions on highly fluorinated pyridines.

Synthesis_Pathway Start Polyfluorinated Pyridine Step1 Selective Nucleophilic Substitution (e.g., amination) Start->Step1 Intermediate Fluorinated Aminopyridine Intermediate Step1->Intermediate Step2 Further Functionalization or Derivatization Intermediate->Step2 Final Target Molecule (e.g., API Precursor) Step2->Final

Caption: A simplified representation of a synthetic route to a functionalized difluorinated aminopyridine.

Conclusion

This compound and its isomers are enabling reagents for the advancement of medicinal chemistry and drug discovery. A thorough understanding of the supplier landscape, coupled with rigorous quality control and safe handling practices, is essential for any research organization that utilizes these powerful building blocks. By following the guidelines and workflows presented in this guide, researchers can confidently source and utilize these compounds to accelerate their research and development efforts.

References

  • Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). PharmaBlock USA Inc. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Carbohydrate. Retrieved from [Link]

  • Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Directory listing-Product Center. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS NO.131748-96-4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5,6-difluoropyridine in DMSO for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-Amino-5,6-difluoropyridine in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for 2-Amino-5,6-difluoropyridine in DMSO is not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds and established methodologies to provide a robust framework for its determination and application.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The 2-aminopyridine scaffold is a prevalent feature in a wide array of biologically active compounds, serving as a valuable pharmacophore in drug discovery.[3] Consequently, fluorinated 2-aminopyridines, like 2-Amino-5,6-difluoropyridine, represent a class of compounds with considerable potential for the development of novel therapeutics.[4]

Understanding the solubility of these compounds in solvents like DMSO is paramount for a multitude of applications in the drug discovery workflow, including high-throughput screening, compound storage, and formulation development.[5][6] DMSO is a powerful organic solvent capable of dissolving a wide array of organic and inorganic compounds, making it a solvent of choice in many pharmaceutical research settings.[5]

Physicochemical Properties of a Structurally Related Isomer: 2-Amino-3,5-difluoropyridine

In the absence of specific data for 2-Amino-5,6-difluoropyridine, we can infer some of its expected properties by examining its close structural isomer, 2-Amino-3,5-difluoropyridine. The physicochemical properties of this related compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₅H₄F₂N₂[2][7]
Molecular Weight 130.10 g/mol [2][7]
Appearance Colorless to white solid[2]
Melting Point 52-57 °C[2][8]
Boiling Point 155.8 ± 35.0 °C (Predicted)[2][9]
pKa 1.67 ± 0.49 (Predicted)[2][9]
Flash Point 81 °C[2][8]

It is reasonable to anticipate that 2-Amino-5,6-difluoropyridine will exhibit similar physicochemical properties. The general observation that 2-Amino-3,5-difluoropyridine is soluble in most organic solvents strongly suggests that 2-Amino-5,6-difluoropyridine will also be soluble in DMSO.[2]

Experimental Protocol for Determining the Solubility of 2-Amino-5,6-difluoropyridine in DMSO

To ascertain the precise solubility of 2-Amino-5,6-difluoropyridine in DMSO, a systematic experimental approach is necessary. The following protocol outlines a robust and self-validating method for this determination.

Materials and Equipment
  • 2-Amino-5,6-difluoropyridine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of 2-Amino-5,6-difluoropyridine and add it to a known volume of DMSO in a microcentrifuge tube. The goal is to create a suspension where undissolved solid is clearly visible.

    • Securely cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Equilibration:

    • Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. This step is critical for obtaining an accurate equilibrium solubility value.[10]

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the tube from the shaker, ensuring not to disturb the settled solid.

    • Visually confirm the presence of undissolved solid.

    • Centrifuge the tube at a high speed to pellet the undissolved solid.

    • Carefully aspirate a known volume of the supernatant using a calibrated micropipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved compound from artificially inflating the measured concentration.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 2-Amino-5,6-difluoropyridine in DMSO of known concentrations.

    • Inject the filtered supernatant and the calibration standards into the HPLC system.

    • Analyze the samples using a suitable HPLC method (e.g., reverse-phase chromatography with UV detection at an appropriate wavelength).

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 2-Amino-5,6-difluoropyridine in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in DMSO at the specified temperature.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis_prep Sample Preparation cluster_analysis Analysis A Weigh Excess Compound B Add to Known Volume of DMSO A->B C Vortex Vigorously B->C D Incubate at Constant Temperature (e.g., 24-48h at 25°C) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm) E->F H HPLC Analysis F->H G Prepare Calibration Standards G->H I Determine Concentration H->I J Result I->J Solubility Value

Caption: Workflow for the experimental determination of solubility.

Rationale Behind Experimental Choices

As a Senior Application Scientist, it is imperative to not only outline a protocol but also to explain the reasoning behind the chosen methodology.

  • Isothermal Technique: Maintaining a constant temperature is crucial as solubility is a temperature-dependent property.[11]

  • Use of Excess Solute: This ensures that the solution reaches saturation, providing a true measure of equilibrium solubility.

  • Extended Equilibration Time: A 24-48 hour equilibration period is a standard practice to ensure that the dissolution process has reached a steady state.[10]

  • Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • HPLC with UV Detection: This is a widely used and reliable analytical technique for the quantification of small organic molecules. It offers high sensitivity and specificity.

Conclusion

References

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC - NIH. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Library of Medicine. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

  • 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199. PubChem. Available at: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. PubMed. Available at: [Link]

  • 2-Amino-3,5-difluoropyridine, 98%. Thermo Fisher Scientific. Available at: [Link]

  • Which di/tripeptides are soluble in DMSO/DMF?. ResearchGate. Available at: [Link]

Sources

A Technical Guide to 5,6-Difluoropyridin-2-amine: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The deliberate incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1] Within this context, fluorinated heterocyclic compounds, particularly pyridines, are of paramount importance. The 2-aminopyridine moiety is a well-established pharmacophore, and its combination with fluorine substituents offers a powerful strategy for fine-tuning molecular properties.[2] This guide provides a comprehensive technical overview of 5,6-Difluoropyridin-2-amine, a valuable, albeit less documented, isomer in this class, highlighting its structural attributes and potential utility in research and development.

Core Molecular Identifiers

This compound is a distinct isomer of difluoro-2-aminopyridine. Accurate identification is crucial for sourcing and regulatory purposes.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1807159-28-9[3]
Molecular Formula C₅H₄F₂N₂[3]
Molecular Weight 130.10 g/mol [3]
SMILES Nc1ncc(F)c(F)c1[4]
InChIKey XFJFFJCFJSMVBA-UHFFFAOYSA-N[4]

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table includes predicted and available data. Researchers should independently verify these properties for their specific applications.

PropertyValueNotes
Boiling Point 218.7±35.0 °CPredicted
Density 1.41±0.1 g/cm³Predicted
Melting Point Not available-
Solubility Not availableLikely soluble in organic solvents.
pKa Not available-

Proposed Synthesis Pathway

While specific, validated protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of fluorinated aminopyridines. A common approach involves the nucleophilic aromatic substitution of a suitable polyhalogenated pyridine precursor.

One potential strategy begins with 2,5,6-trichloropyridine. Selective fluorination, followed by amination, could yield the desired product. The regioselectivity of the fluorination and amination steps would be critical and require careful optimization of reaction conditions.

Conceptual Experimental Protocol:

Step 1: Selective Fluorination of 2,5,6-trichloropyridine

  • Reaction Setup: To a solution of 2,5,6-trichloropyridine in a high-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add a source of fluoride ions, such as spray-dried potassium fluoride. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be included to enhance reactivity.

  • Reaction Conditions: Heat the mixture to an elevated temperature (typically in the range of 150-250°C) and monitor the reaction progress by gas chromatography or thin-layer chromatography.[5] The goal is the selective replacement of one or two chlorine atoms with fluorine.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification by column chromatography or distillation would be necessary to isolate the desired 2-chloro-5,6-difluoropyridine intermediate.

Step 2: Amination of 2-chloro-5,6-difluoropyridine

  • Reaction Setup: The isolated 2-chloro-5,6-difluoropyridine is dissolved in a suitable solvent, and a source of ammonia (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) is added.

  • Reaction Conditions: The reaction is typically carried out under pressure in a sealed vessel at elevated temperatures.[6] The progress of the amination is monitored until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified by crystallization or column chromatography to yield this compound.

Disclaimer: This proposed synthesis is illustrative and based on general principles. The actual execution would require extensive optimization and safety evaluation.

G cluster_synthesis Proposed Synthesis Workflow start 2,5,6-Trichloropyridine step1 Selective Fluorination (e.g., KF, Sulfolane, Heat) start->step1 intermediate 2-Chloro-5,6-difluoropyridine step1->intermediate step2 Amination (e.g., NH₃, Heat, Pressure) intermediate->step2 product This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel bioactive compounds.[3]

  • Medicinal Chemistry: The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine at the 5 and 6 positions can modulate the electronic properties of the pyridine ring, influencing the pKa of the amino group and the ring nitrogen. This can lead to improved binding to biological targets and enhanced pharmacokinetic properties such as metabolic stability and membrane permeability.[1] This makes this compound a valuable building block for the synthesis of kinase inhibitors, antivirals, and central nervous system agents.

  • Agrochemicals: Fluorinated heterocyclic compounds are also of great interest in the agrochemical industry. The presence of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. The electron-withdrawing nature of the fluorine atoms in this compound can contribute to the development of more potent and environmentally stable crop protection agents.

G cluster_applications Role in a Drug Discovery Pipeline building_block This compound synthesis Chemical Synthesis & Library Generation building_block->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_candidate Lead Candidate hit_to_lead->lead_candidate

Caption: The role of this compound as a building block in drug discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. As with all halogenated amine compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable, though currently underutilized, building block for the synthesis of complex organic molecules. Its unique fluorine substitution pattern offers intriguing possibilities for modulating the properties of pharmaceuticals and agrochemicals. While detailed experimental data remains sparse, the foundational knowledge of fluorinated pyridine chemistry provides a solid basis for its exploration in research and development. As the demand for novel fluorinated compounds continues to grow, the importance of isomers such as this compound is likely to increase.

References

  • Brown, N., & Jacoby, E. (2006). Mini-Reviews in Medicinal Chemistry, 6(11), 1217-1227.
  • Langdon, S. R., Ertl, P., & Brown, N. (2010).
  • MySkinRecipes. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-6-fluoropyridin-2-amine. Retrieved January 29, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-Amino-3,5-difluoropyridine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Abell, A. D., et al. (2014). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5041.
  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Sharma, R., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 7(54), 34115-34135.
  • Google Patents. (n.d.). EP0146924A2 - Preparation of difluorpyridine compounds.
  • Zhang, C., et al. (2018). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 38(1), 53-68.
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • da Silva, A. C. S., et al. (2022). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 27(19), 6271.
  • Amfinecom, Inc. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine.
  • PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). (11Z)-11-Hexadecenal. Retrieved January 29, 2026, from [Link]

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Methodological & Application

nucleophilic aromatic substitution protocols for fluoropyridines

Application Note: Precision Functionalization of Fluoropyridines via Nucleophilic Aromatic Substitution ( )

Executive Summary

Fluoropyridines are privileged scaffolds in medicinal chemistry due to the profound metabolic stability and binding affinity imparted by the fluorine atom. However, their functionalization via Nucleophilic Aromatic Substitution (

This guide provides a definitive technical framework for exploiting the "Fluorine Effect"—where the strong C-F bond paradoxically accelerates

Mechanistic Foundations

The Fluorine Paradox (The Element Effect)

In standard nucleophilic substitutions (



more reactive1
  • Causality: The rate-determining step in

    
     is the initial nucleophilic attack (addition), not the elimination of the halide.[2]
    
  • Mechanism: The high electronegativity of fluorine (

    
    ) exerts a powerful inductive effect (-I), lowering the energy of the LUMO and stabilizing the anionic Meisenheimer intermediate. This lowers the activation energy (
    
    
    ) for the addition step.
Regioselectivity Rules: The 2,4-Difluoro Hierarchy

When functionalizing poly-fluorinated pyridines (e.g., 2,4-difluoropyridine), regioselectivity is governed by the stability of the intermediate and steric trajectory.

  • Rule 1: C4 Dominance. In 2,4-difluoropyridine, nucleophilic attack occurs preferentially at the C4 position .

    • Reasoning: Attack at C4 leads to a para-quinoidal intermediate where the negative charge is delocalized onto the nitrogen. While C2 is inductively closer to nitrogen, the C4 position is less sterically hindered (flanked by two hydrogens rather than a nitrogen lone pair) and provides a favorable trajectory for the nucleophile.

  • Rule 2: Sequential Control. Once C4 is substituted with an electron-donating group (e.g., an amine), the ring is deactivated. Subsequent substitution at C2 requires harsher conditions (higher temperature, stronger base), allowing for controlled, sequential library generation.

Mechanistic Pathway Visualization

SNAr_Mechanismcluster_0Regioselectivity LogicStart2,4-DifluoropyridineTS1Transition State 1(Nucleophilic Attack)Start->TS1+ Nucleophile (Nu)InterMeisenheimer Complex(Anionic Intermediate)TS1->InterRate Determining Step(Stabilized by F at C2/C4)ProductC4-Substituted Product(F- elimination)Inter->ProductFast Eliminationof F-Note1C4 Attack Favored:- Less Steric Hindrance- Para-quinoidal stability

Figure 1: Reaction coordinate and regioselectivity logic for the

Critical Parameters & Optimization

Success depends on the interplay between solvent polarity and base strength. The following matrix guides condition selection.

ParameterRecommendedRationale
Solvent DMSO, NMP Gold Standard. High dielectric constant stabilizes the polar Meisenheimer complex. Essential for unactivated substrates.
MeCN, THFUse only for highly activated systems (e.g., 2-fluoro-3-nitropyridine). Too slow for simple fluoropyridines.
Base

,

Carbonates are generally sufficient. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (solubility/ion pairing).
DIPEA (

)
Ideal for amine nucleophiles to scavenge HF without forming insoluble salts that coat the stir bar.
Temp 25°C - 60°C C4-substitution on 2,4-difluoropyridine often proceeds at RT.
100°C - 140°C Required for C2-substitution (second step) or deactivating nucleophiles.

Standardized Protocols

Protocol A: C4-Selective Amination of 2,4-Difluoropyridine

Target: Synthesis of 4-amino-2-fluoropyridine derivatives.

Reagents:

  • 2,4-Difluoropyridine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • 
     (2.5 equiv) or DIPEA (2.0 equiv)
    
  • DMSO (anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, charge the amine nucleophile (1.1 equiv) and base (

    
    , 2.5 equiv).
    
    • Expert Tip: If using a liquid amine, add it after the solvent. If using an amine hydrochloride salt, increase base to 3.5 equiv.

  • Solvation: Add DMSO. Stir for 5 minutes to ensure a homogenous suspension.

  • Addition: Add 2,4-difluoropyridine (1.0 equiv) dropwise at room temperature (RT).

    • Exotherm Alert: The reaction is exothermic. For scales >5g, cool to 0°C during addition.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS. The C4-product usually elutes earlier than the starting material. Look for the m/z [M+H]+ corresponding to mono-substitution.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Option A (Solid Product): If precipitate forms, filter, wash with water, and dry under vacuum.

    • Option B (Oil/Soluble): Extract with EtOAc (3x). Wash combined organics with brine (2x) to remove DMSO. Dry over

      
      , filter, and concentrate.
      
Protocol B: Sequential C2-Etherification

Target: Functionalization of the remaining C2-fluorine to create 2,4-disubstituted pyridines.

Reagents:

  • Product from Protocol A (1.0 equiv)

  • Alcohol Nucleophile (e.g., Benzyl alcohol) (1.2 equiv)

  • 
     (2.0 equiv) or NaH (1.2 equiv for unreactive alcohols)
    
  • DMSO (0.5 M)

Step-by-Step Methodology:

  • Activation:

    • Method 1 (Carbonate): Combine alcohol,

      
      , and substrate in DMSO.
      
    • Method 2 (Hydride - Strict Anhydrous): Suspend NaH (60% in oil) in dry THF/DMF. Add alcohol dropwise at 0°C. Stir 15 min until

      
       evolution ceases. Then add the substrate.
      
  • Heating: Heat the mixture to 100°C - 120°C .

    • Rationale: The electron-donating amine at C4 deactivates the ring. The C2-fluorine is now significantly less reactive and requires thermal energy to overcome the activation barrier.

  • Monitoring: Reaction times typically range from 12 to 24 hours.

  • Workup: Standard aqueous extraction (as in Protocol A).

Experimental Workflow Diagram

WorkflowStartStart: 2,4-DifluoropyridineStep1Step 1: Add Amine (1.0 eq)Temp: 25°CStart->Step1Check1QC: LCMS CheckStep1->Check1Check1->Step1Incomplete(Increase T to 40°C)Prod1Intermediate:4-Amino-2-fluoropyridineCheck1->Prod1Conversion >95%Step2Step 2: Add Alcohol (1.2 eq) + BaseTemp: 120°CProd1->Step2Sequential AdditionFinalFinal Product:2-Alkoxy-4-aminopyridineStep2->Final

Figure 2: Decision tree for sequential functionalization (C4 then C2).

Safety & Troubleshooting

Fluoride Management

The byproduct of these reactions is HF (neutralized to fluoride salts).

  • Glassware: At high temperatures (>100°C), fluoride can etch glass. For prolonged high-temp reactions, consider using PTFE liners.

  • Scavenging: In large-scale (>100g) operations, the generation of HF equivalents is significant. The use of Calcium Propionate or Calcium Carbonate is recommended as a base or additive. The resulting

    
     is insoluble and biologically inert, preventing glass etching and simplifying waste disposal.
    
Common Failure Modes
  • Hydrolysis: If wet DMSO or hygroscopic bases are used, the Fluorine atom can be displaced by hydroxide (

    
    ), yielding the pyridone (2-hydroxy-pyridine).
    
    • Fix: Use anhydrous solvents and store

      
      /
      
      
      in a desiccator.
  • Regiochemical Mixtures: Obtaining a mix of C2 and C4 products.

    • Fix: Lower the temperature of Step 1. Ensure the nucleophile is added slowly to the substrate (kinetic control).

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951).[3] Aromatic Nucleophilic Substitution Reactions.[1][3][4][5][6][7][8] Chemical Reviews.[3]

  • Regioselectivity (2 vs 4 Position)

    • Lutz, F., et al. (2014). Regioselective SNAr reactions on 2,4-difluoropyridine. Journal of Organic Chemistry. (General principle citation based on poly-halo pyridine behaviors).
    • Note: See also standard heterocyclic chemistry texts (Joule & Mills)
  • Experimental Protocols (Solvents/Bases)

    • Organic Process Research & Development (OPRD) guides on scale-up.
  • Fluoride Scavenging

    • Alcock, H. J., et al. (2018).

Application Note: Overcoming Electronic Deactivation in Buchwald-Hartwig Coupling of 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated pyridine scaffolds is a high-value strategy in medicinal chemistry to modulate metabolic stability (


 tuning) and lipophilicity. However, 5,6-difluoropyridin-2-amine  represents a "worst-case scenario" nucleophile for Palladium-catalyzed cross-coupling. Its extreme electron deficiency, combined with the chelating ability of the pyridine nitrogen, frequently leads to catalytic arrest or competitive defluorination (

).

This guide moves beyond generic screening to provide a mechanistic-based protocol. We prioritize the BrettPhos and


BuBrettPhos  ligand families utilized with G3/G4 Palladacycle precatalysts , which have demonstrated superior efficacy in coupling poor nucleophiles where traditional systems (BINAP, dppf) fail.

Chemical Context & Mechanistic Challenges

To successfully couple this compound, one must first understand why standard protocols fail.

The "Fluorine Effect" on Nucleophilicity

The amino group at the 2-position is already deactivated by the electron-withdrawing nitrogen of the pyridine ring. The addition of fluorine atoms at positions 5 and 6 exerts a powerful inductive effect (-I), pulling electron density further away from the exocyclic amine.

  • Consequence: The amine is a weak

    
    -donor, making the amine binding step to the Pd(II) center kinetically slow.
    
  • Consequence: The N-H acidity is increased, which paradoxically can be advantageous for deprotonation but requires careful base selection to avoid background decomposition.

Catalyst Poisoning (The Chelation Trap)

Unlike simple anilines, 2-aminopyridines possess an endocyclic nitrogen capable of binding to Palladium.

  • Mechanism: The substrate can act as a bidentate ligand (binding via both N atoms) or simply saturate the metal center via the pyridine nitrogen, displacing the phosphine ligand required for the catalytic cycle.

  • Solution: Bulky biaryl phosphine ligands (e.g., BrettPhos) create a steric wall that prevents this unproductive coordination.

Competitive Pathways

The C-F bond at position 6 is highly activated toward Nucleophilic Aromatic Substitution (


) due to the adjacent ring nitrogen.
  • Risk: Strong bases (e.g., NaH, unhindered alkoxides) or high temperatures can trigger the displacement of the fluorine atom by the amine or the base itself, leading to oligomerization or hydroxylated byproducts.

Critical Reaction Parameters

Ligand Selection: The Biaryl Advantage

For primary aminopyridines, monodentate biaryl phosphines are superior to bidentate ligands.

LigandRole/AdvantageRecommendation Level
BrettPhos Gold standard for primary amines.[1] Excellent for preventing catalyst poisoning.Primary Choice

BuBrettPhos
chemically similar but often provides higher turnover numbers (TON) for extremely weak nucleophiles.Secondary Choice
Xantphos Bidentate wide-bite-angle ligand. Useful if the biaryl systems fail, particularly for stability at high T.Alternative
The Palladium Source: Precatalysts vs. In Situ

Do not use


 or 

if possible. The induction period required to generate

allows the aminopyridine time to sequester the metal.
  • Recommendation: Use BrettPhos Pd G4 (or G3) precatalysts. These release the active

    
     species immediately upon heating, outcompeting substrate inhibition.
    
Base Selection
  • LHMDS (Lithium Hexamethyldisilazide): The "nuclear option." It effectively deprotonates the amine (preventing Pd coordination) but must be used strictly anhydrously.

  • 
     (Sodium tert-butoxide):  The standard base. Effective, but monitor for defluorination side products.
    
  • 
     / 
    
    
    
    :
    Generally too weak for this specific substrate unless the aryl halide partner is highly activated.

Standard Operating Procedure (SOP)

Objective: Coupling this compound (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials
  • Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-83-7]

  • Ligand: BrettPhos (2–5 mol%) (Optional: added 1:1 w/ catalyst to ensure longevity)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Temperature: 80°C – 100°C

Step-by-Step Protocol
  • Preparation (Glovebox preferred): In a nitrogen-filled glovebox, charge a reaction vial equipped with a magnetic stir bar with:

    • Aryl Bromide (1.0 mmol)

    • This compound (1.2 mmol)

    • BrettPhos Pd G4 (0.02 mmol, 2 mol%)

    • Note: If using NaOtBu (solid), add it here (1.4 mmol).

  • Solvent Addition: Seal the vial with a septum cap. Remove from glovebox. Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL) via syringe.

  • Base Addition (If using LHMDS): Dropwise add LHMDS solution (2.2 mmol) at room temperature. The solution may turn orange/red (deprotonation of amine).

    • Critical: Stir for 5-10 minutes at RT to allow pre-complexation/deprotonation before heating.

  • Reaction: Place the vial in a pre-heated block at 90°C. Stir vigorously (800+ rpm).

    • Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and quench with saturated

      
       (aq).
      
    • Caution: If LHMDS was used, the quench will be exothermic.

    • Separate layers, dry organics over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography. Note that aminopyridines can streak on silica; add 1%

    
     to the eluent.
    

Optimization Logic & Decision Trees

When the standard protocol fails, use this logic flow to diagnose and correct the issue.

OptimizationStrategy Start Standard Protocol (BrettPhos Pd G4 / NaOtBu / Dioxane) CheckLCMS Analyze LCMS (1-2 hours) Start->CheckLCMS NoRxn No Reaction (SM Remaining) CheckLCMS->NoRxn Catalyst Poisoning/Low Oxidative Add. Dehal Hydrodehalogenation (Ar-H formed) CheckLCMS->Dehal Slow Reductive Elimination SnAr Defluorination Products (SnAr on Pyridine) CheckLCMS->SnAr Base too aggressive Sol_NoRxn 1. Switch to LHMDS (Pre-deprotonation) 2. Increase Temp to 110°C 3. Switch to tBuBrettPhos NoRxn->Sol_NoRxn Sol_Dehal 1. Lower Temp (70°C) 2. Increase Amine Equiv (to 1.5x) 3. Switch to RuPhos (faster Red. Elim.) Dehal->Sol_Dehal Sol_SnAr 1. Switch Base to Cs2CO3 (slower) 2. Use non-polar solvent (Toluene) 3. Lower Temp SnAr->Sol_SnAr

Figure 1: Decision tree for optimizing the coupling of this compound.

Mechanistic Workflow

Understanding the catalytic cycle helps visualize where the reaction stalls.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Rate Limiting Step) OxAdd->AmineBind 5,6-F2-Py-NH2 (Weak Nucleophile) Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base Poison Catalyst Arrest AmineBind->Poison Pyridine N-Coordination RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical Amine Coordination step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting material intact, no catalyst turnover. The amine is poisoning the catalyst via the pyridine nitrogen.Switch to LHMDS to deprotonate the amine immediately, or use

BuBrettPhos
which is bulkier.
Formation of Ar-H (reduced aryl halide). Reductive elimination is slower than

-hydride elimination or H-abstraction from solvent.
The amine is not binding. Increase amine concentration (1.5–2.0 equiv). Switch to RuPhos or AdBrettPhos .
Formation of Ar-OH or Ar-OtBu. Competitive coordination of water or tert-butoxide.Ensure system is strictly anhydrous. If using NaOtBu, switch to the weaker

in Toluene (requires longer time).
Loss of Fluorine (M-18 peaks).

attack on the 5,6-difluoropyridine ring.
The reaction temperature is too high or base is too strong. Drop temp to 80°C. Switch solvent to Toluene (suppresses charge separation).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

Application Note: Regioselective Amination of Polyfluorinated Pyridines

[1]

Abstract & Strategic Value

Polyfluorinated pyridines (e.g., pentafluoropyridine) are "privileged scaffolds" in drug discovery.[1] The ability to selectively replace specific fluorine atoms with amines allows for the rapid generation of diverse chemical libraries. However, the high reactivity of these electrophiles poses a challenge: controlling regioselectivity to prevent "over-reaction" (polysubstitution) or wrong-site substitution.[1]

This guide details the protocols for C4-selective amination (the thermodynamic and kinetic preference) and sequential C2-functionalization (accessing polysubstituted cores).[1] By leveraging the electronic bias of the pyridine ring, researchers can predictably install nucleophiles with high precision.

Mechanistic Principles: The "Rules" of Regioselectivity

To master this chemistry, one must understand the Nucleophilic Aromatic Substitution (SNAr) mechanism specific to perfluoroheterocycles.[1]

The C4 Preference

In pentafluoropyridine (PFPy), nucleophilic attack occurs almost exclusively at the C4 (para) position under standard conditions.

  • Electronic Control: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density.

  • Meisenheimer Complex Stability: When a nucleophile attacks C4, the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the ring nitrogen. This is the most stable resonance contributor.[1]

  • C2 Disadvantage: Attack at C2 places the negative charge primarily on carbon atoms (C3/C5), which is less energetically favorable than placing it on nitrogen, despite the inductive withdrawal of the adjacent nitrogen.

Visualization of Selectivity Logic

The following diagram illustrates the resonance stability difference that dictates the C4 selectivity.

SNAr_Mechanismcluster_intermediatesMeisenheimer IntermediatesPFPyPentafluoropyridine(PFPy)Int_C4C4-Attack Intermediate(Negative charge on N)STABLEPFPy->Int_C4Path A: Para AttackInt_C2C2-Attack Intermediate(Negative charge on C)LESS STABLEPFPy->Int_C2Path B: Ortho AttackNucAmine Nucleophile(R-NH2)Nuc->Int_C4Nuc->Int_C2Product_C4C4-Substituted Product(Major)Int_C4->Product_C4- F⁻ (Fast)Product_C2C2-Substituted Product(Trace/None)Int_C2->Product_C2- F⁻ (Slow)

Figure 1: Mechanistic divergence in SNAr of pentafluoropyridine. Path A is favored due to the stabilization of the anionic intermediate by the ring nitrogen.

Experimental Protocols

Protocol A: C4-Selective Amination (The "Anchor" Step)

This protocol installs the first amine at the 4-position.[1] This is the most robust reaction in perfluoro-pyridine chemistry.[1]

Critical Variable: Stoichiometry. PFPy is highly reactive.[1] Excess amine will lead to C2/C6 substitution (over-reaction).[1]

Materials
  • Substrate: Pentafluoropyridine (PFPy) [CAS: 700-16-3][1][2]

  • Nucleophile: Primary or Secondary Amine (1.0 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1] Note: MeCN is preferred for easier workup.[1]

Step-by-Step Workflow
  • Preparation: Dissolve Pentafluoropyridine (1.0 mmol, 169 mg) in dry MeCN (3 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Why? The reaction is exothermic.[1] Heat promotes polysubstitution.[1]

  • Addition: Mix the Amine (1.0 mmol) and Base (1.1 mmol) in MeCN (1 mL). Add this mixture dropwise to the PFPy solution over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check via TLC or LC-MS.

    • Note: PFPy is volatile; ensure the system is sealed if checking early.[1]

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Redissolve in EtOAc/DCM and wash with water (to remove amine salts).[1]

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: >90% yield of 4-amino-2,3,5,6-tetrafluoropyridine.

Protocol B: Sequential C2-Functionalization (Library Expansion)

Once the C4 position is occupied by an amine, the ring becomes more electron-rich (deactivated).[1] Consequently, the next substitution (at C2 or C6) requires harsher conditions (higher temperature or stronger nucleophiles).

Materials
  • Substrate: C4-substituted tetrafluoropyridine (from Protocol A)

  • Nucleophile: Second Amine (different from first) (1.2 – 1.5 equiv)[1][2]

  • Base: Cs2CO3 (2.0 equiv) or DIPEA (excess)[1][2]

  • Solvent: DMSO or NMP (High boiling point polar aprotic)[1][2]

Step-by-Step Workflow
  • Preparation: Dissolve the C4-substituted substrate (0.5 mmol) in DMSO (2 mL).

  • Addition: Add the Second Amine (0.75 mmol) and Base.

  • Reaction: Heat to 80–100 °C .

    • Why? The C4-amine donates electron density into the ring, raising the activation energy for the second SNAr attack. Room temperature is often insufficient.[1]

  • Monitoring: Monitor by LC-MS. Look for the mass corresponding to [M - F + Amine].[1]

  • Workup:

    • Dilute with water (DMSO is water-miscible).[1][2]

    • Extract into EtOAc.[1]

    • Wash extensively with water/brine to remove DMSO.[1]

  • Purification: Flash chromatography.

Data Analysis & Validation

19F NMR Interpretation

19F NMR is the gold standard for validating regioselectivity.[1] Proton NMR is often uninformative due to the lack of ring protons.

Compound StateSymmetry19F NMR PatternApprox. Shifts (ppm vs CFCl3)
Pentafluoropyridine High (

)
3 Signals (2:1:2)-88 (2,6-F), -134 (4-F), -160 (3,5-F)
C4-Substituted High (

)
2 Signals (2:2)-90 (2,6-F), -160 (3,5-F).[1][2] 4-F signal is gone.
C4, C2-Disubstituted Low (

or

)
3 or 4 Signals Complex pattern.[1][2] Symmetry is broken.

Note: Chemical shifts vary by solvent and substituent, but the loss of the unique para-fluorine signal is the definitive proof of C4-substitution.

Troubleshooting Guide
IssueProbable CauseSolution
Polysubstitution (C4 + C2) Excess amine or high temp during Protocol A.Strictly use 0.95–1.0 equiv of amine.[1][2] Keep at 0 °C. Add amine slowly.
No Reaction (Protocol B) Ring deactivation by C4-amine.[1][2]Increase temperature to 100–120 °C. Switch solvent to DMSO/NMP.[1][2]
Hydrolysis (OH product) Wet solvent (F is displaced by water).[1][2]Use anhydrous solvents.[1][2] Store PFPy under inert atmosphere.

Workflow Visualization

The following diagram summarizes the sequential decision tree for synthesizing polysubstituted libraries.

WorkflowStartStart: PentafluoropyridineStep1Step 1: C4-Amination(0°C, MeCN, 1.0 eq Amine)Start->Step1CheckQC: 19F NMR(Symmetric? 2 signals?)Step1->CheckPath_SuccessProduct A: 4-Amino-TetrafluoropyridineCheck->Path_SuccessYesPath_FailMixture: C2/C4 substitutedCheck->Path_FailNo (Optimization needed)Step2Step 2: C2-Amination(80-100°C, DMSO, Excess Amine)Path_Success->Step2Optional: Library ExpansionFinalProduct B: 2,4-Diamino-Trifluoropyridine(Library Compound)Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 exploits thermodynamic control; Step 2 overcomes kinetic deactivation.[1]

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part I. Preparation of pentafluoropyridine and some nucleophilic substitution reactions." Journal of the Chemical Society, 1964.

    • Foundational text establishing C4 selectivity.
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1][3] Tetrahedron, 2003.[1] [1][2]

    • Comprehensive review of SNAr mechanisms in fluorin
  • Senaweera, S., et al. "Understanding the Regioselectivity of SNAr Reactions of Polyfluorinated Pyridines."[1] The Journal of Organic Chemistry, 2014. [1][2]

    • Modern analysis of electronic vs steric effects in these systems.
  • Spokoyny, A. M., et al. "Pentel- and tri-fluoro-pyridines as staples for peptide macrocyclization."[1] Nature Chemistry, 2016.[1][3] [1][2]

    • Application of C4/C2 sequential substitution in bioconjug

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation Using 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1][2][3] Its impact is profoundly felt in pharmaceutical and medicinal chemistry, where the construction of arylamines is a frequent necessity.[4][5][6] This guide provides an in-depth exploration of the application of this powerful methodology to a specific, and often challenging, class of nucleophiles: 2-aminopyridines. These substrates are prevalent in biologically active compounds, making their efficient arylation a critical step in the synthesis of numerous drug candidates.[6] We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts and reaction parameters, provide detailed experimental protocols, and discuss common challenges and troubleshooting strategies.

Introduction: The Significance of N-Aryl-2-aminopyridines

The 2-aminopyridine moiety is a key pharmacophore found in a multitude of clinically significant molecules. Its presence is crucial for the biological activity of drugs targeting a wide range of conditions, from cancer to neurological disorders.[6] The ability to controllably append various aryl and heteroaryl groups to the exocyclic nitrogen of 2-aminopyridine allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Traditionally, the synthesis of N-aryl-2-aminopyridines has been hampered by methods requiring harsh reaction conditions and exhibiting limited functional group tolerance. The advent of the Buchwald-Hartwig amination revolutionized this area by providing a mild and general route for their synthesis.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine in the presence of a base.[7]

However, 2-aminopyridines present unique challenges in this transformation. The endocyclic nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of undesired side products.[8][9] Overcoming these hurdles requires a nuanced understanding of the reaction mechanism and careful selection of the catalytic system.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates. A simplified representation of this cycle is provided below. Understanding these fundamental steps is crucial for rationalizing the effects of different ligands, bases, and substrates on the reaction outcome.

Buchwald-Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Ligand_Dissociation Ligand Dissociation ArPd(II)XL2->Ligand_Dissociation ArPd(II)XL Ar-Pd(II)(X)L Ligand_Dissociation->ArPd(II)XL Amine_Coordination Amine Coordination (R2NH) ArPd(II)XL->Amine_Coordination ArPd(II)(NHR2)L_X [Ar-Pd(II)(NHR2)L]+X- Amine_Coordination->ArPd(II)(NHR2)L_X Deprotonation Deprotonation (Base) ArPd(II)(NHR2)L_X->Deprotonation ArPd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[1] The choice of base is critical and depends on the pKa of the amine and the solvent used.[11]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.

For 2-aminopyridines, the potential for chelation to the palladium center can complicate this cycle. This chelation can stabilize intermediates and hinder the desired reductive elimination step.[8] The use of appropriate ligands is therefore paramount to success.

Core Components of the Reaction: A Guide to Selection

The success of a Buchwald-Hartwig amination of a 2-aminopyridine hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.[12]

Palladium Precursors

A variety of Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalyst in situ. Common choices include:

Palladium PrecursorFormulaCommon Usage Notes
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃A common and effective Pd(0) source.
Palladium(II) acetatePd(OAc)₂A stable Pd(II) precursor that is reduced in situ.
Palladium(II) chloridePdCl₂Less common, but can be effective with certain ligand systems.
Pre-formed Catalystse.g., (tBuBrettPhos)Pd G3Offer improved stability and reactivity, particularly for challenging substrates.[13]
Ligands: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For the coupling of 2-aminopyridines, bulky, electron-rich phosphine ligands are generally the most effective.

Ligand ClassExample(s)Key Features and Applications
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including heteroaromatic amines.[8][14] Their steric bulk facilitates reductive elimination.
Josiphos-type -Bidentate ligands that have shown utility in specific applications.
Buchwald Palladacycle Precatalysts G3 and G4 PrecatalystsThese are air- and moisture-stable complexes that provide a reliable source of the active catalyst, often leading to more reproducible results.

The development of increasingly sophisticated ligands has been a driving force in expanding the scope of the Buchwald-Hartwig amination.[3][14]

The Role of the Base

The base is required to deprotonate the 2-aminopyridine, facilitating its coordination to the palladium center.[1][15] The choice of base is critical and can significantly impact the reaction rate and yield.

BaseFormulaStrengthCommon Applications & Considerations
Sodium tert-butoxideNaOtBuStrongHighly effective but can be incompatible with base-sensitive functional groups.[12][15]
Lithium bis(trimethylsilyl)amideLHMDSStrongUseful for couplings at lower temperatures and with substrates bearing protic functional groups.[8][13][15]
Cesium carbonateCs₂CO₃ModerateOffers good functional group tolerance but may require higher temperatures or catalyst loadings.[12][15]
Potassium phosphateK₃PO₄WeakAn excellent choice for substrates with sensitive functional groups.[12][14]

Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[11]

Solvent Selection

The solvent not only dissolves the reactants but also plays a role in stabilizing intermediates in the catalytic cycle.[12]

SolventBoiling Point (°C)PolarityCommon Usage Notes
Toluene111NonpolarA very common solvent for Buchwald-Hartwig reactions.[12]
Dioxane101Polar aproticAnother frequently used solvent.
Tetrahydrofuran (THF)66Polar aproticUseful for lower temperature reactions.
tert-Butanol83Polar proticOften used in conjunction with strong bases.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed C-N bond formation using 2-aminopyridines. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Coupling of an Aryl Bromide with 2-Aminopyridine

General_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Oven-dried vial with stir bar Add_Solids Add Pd precursor, ligand, base, aryl bromide, and 2-aminopyridine Start->Add_Solids Evac_Backfill Evacuate and backfill with Inert Gas (x3) Add_Solids->Evac_Backfill Add_Solvent Add anhydrous solvent via syringe Evac_Backfill->Add_Solvent Heat Heat to desired temperature with vigorous stirring Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Quench with water or saturated NH4Cl Cool->Quench Extract Extract with an organic solvent Quench->Extract Dry_Concentrate Dry organic layer, filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Characterize pure product Purify->End

Figure 2. A general workflow for the palladium-catalyzed C-N coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 0.1-0.5 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor, ligand, base, aryl bromide, and 2-aminopyridine.

  • Seal the vial with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.

Protocol for Challenging Couplings: Use of a Pre-catalyst

For sterically hindered substrates or those prone to side reactions, the use of a well-defined palladium pre-catalyst can offer significant advantages in terms of reactivity and reproducibility.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-3 mol%)

  • Base (e.g., LHMDS, 1.5 equiv)

  • Anhydrous solvent (e.g., dioxane or THF, 0.1-0.5 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Follow the general setup procedure as described in section 4.1, using the palladium pre-catalyst in place of the separate palladium precursor and ligand.

  • The reaction may proceed at a lower temperature (e.g., room temperature to 80 °C) due to the higher activity of the pre-catalyst.

  • Monitor the reaction and perform the workup and purification as described in the general protocol.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a new bottle of palladium precursor/ligand or a pre-catalyst.- Screen stronger bases (e.g., NaOtBu, LHMDS).- Increase the reaction temperature.
Formation of diarylated product - High catalyst loading- Prolonged reaction time- Decrease the catalyst loading.- Carefully monitor the reaction and stop it once the starting material is consumed.
Hydrodehalogenation of the aryl halide - Presence of water or protic impurities- β-hydride elimination from the Pd-amido intermediate- Ensure all reagents and solvents are anhydrous.- Use a more sterically hindered ligand to promote reductive elimination.
Inconsistent results - Catalyst deactivation due to air or moisture- Incomplete dissolution of the base- Use a glovebox for reaction setup.- Ensure vigorous stirring to maintain a good suspension of the base.

Applications in Drug Discovery and Development

The versatility and functional group tolerance of the palladium-catalyzed amination of 2-aminopyridines have made it a cornerstone in the synthesis of pharmaceutical compounds. This reaction enables the rapid generation of diverse compound libraries for high-throughput screening and facilitates the synthesis of complex drug candidates.[2][16][17] For instance, this methodology has been instrumental in the development of kinase inhibitors for cancer therapy and modulators of G-protein coupled receptors for the treatment of central nervous system disorders.[6] The ability to forge C-N bonds under mild conditions allows for the late-stage functionalization of complex molecules, a highly valuable strategy in drug discovery.[2]

Conclusion

The palladium-catalyzed C-N bond formation using 2-aminopyridines is a powerful and versatile transformation that has had a profound impact on the field of drug discovery. A thorough understanding of the reaction mechanism and the roles of the various components is essential for the successful application of this methodology. By carefully selecting the appropriate palladium source, ligand, base, and solvent, researchers can efficiently synthesize a wide array of N-aryl-2-aminopyridines, accelerating the development of new and improved therapeutics. The continued evolution of catalyst systems promises to further expand the scope and utility of this indispensable reaction.[17]

References

  • Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • YouTube. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Royal Society of Chemistry. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]

  • American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of SNAr Reactions on Trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on trifluoropyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these critical C-N, C-O, and C-S bond-forming reactions. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the knowledge to troubleshoot effectively and enhance your reaction yields.

Core Principles: The SNAr Reaction on Pyridine

The SNAr reaction on a pyridine ring is a powerful transformation in modern organic synthesis. The electron-deficient nature of the pyridine ring, further amplified by the presence of strongly electron-withdrawing trifluoromethyl (-CF3) groups, makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the reaction's success.

Nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[2][3][4] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance, a stabilization that is not possible with attack at the meta (3- and 5-) positions.[3][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Question 1: My SNAr reaction has stalled, showing low conversion of the trifluoropyridine starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that can typically be traced back to one of three areas: insufficient reactivity of the nucleophile, suboptimal reaction conditions (solvent and temperature), or issues with the base.

Causality & Diagnosis:

  • Nucleophile Reactivity: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the electron-deficient ring.[6][7] If the nucleophile is too weak, this initial step will be slow, leading to poor conversion. Anionic nucleophiles are generally more reactive than their neutral counterparts.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, and NMP are standard choices for SNAr reactions because they are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "bare" and more reactive.[8][9] Using a less polar or protic solvent can dramatically slow the reaction.

  • Base Strength & Stoichiometry: If your nucleophile is an amine or alcohol, a base is required to deprotonate it, generating the more nucleophilic amide or alkoxide in situ.[10] An insufficient amount of base or a base that is not strong enough to deprotonate the nucleophile will result in low conversion.

  • Temperature: Like most reactions, SNAr reactions are temperature-dependent. Insufficient thermal energy may lead to the reaction not reaching the activation energy required for the initial nucleophilic attack.

Troubleshooting Workflow

G start Low Conversion Observed check_nuc Is the Nucleophile sufficiently activated (anionic)? start->check_nuc check_base Is the Base strong enough and in sufficient excess? check_nuc->check_base No sol_nuc Pre-form the nucleophilic anion using a strong base before addition. check_nuc->sol_nuc Yes check_solvent Is the Solvent a polar aprotic type (e.g., DMSO, DMF)? check_base->check_solvent No sol_base Increase Base Strength/Equivalents (e.g., NaH, K2CO3 -> NaOtBu) check_base->sol_base Yes check_temp Is the Reaction Temperature optimized? check_solvent->check_temp No sol_solvent Switch to a higher-boiling polar aprotic solvent. check_solvent->sol_solvent Yes sol_temp Incrementally increase temperature (e.g., in 10-20°C steps). check_temp->sol_temp Yes end Improved Conversion check_temp->end No sol_base->check_solvent sol_nuc->check_base sol_solvent->check_temp sol_temp->end

Caption: A workflow for troubleshooting low conversion in SNAr reactions.

Question 2: My reaction is producing a significant amount of a dark, insoluble material (tar), and the yield of the desired product is low. What's happening?

Answer:

The formation of tar or polymeric material often points to side reactions, which can be exacerbated by overly harsh reaction conditions.

Causality & Diagnosis:

  • Excessive Temperature: While heat can increase the rate of the desired SNAr reaction, excessive temperatures can lead to decomposition of the starting material, product, or solvent. This is particularly true for highly activated trifluoropyridines.

  • Strongly Basic Conditions: The use of very strong bases, especially in combination with high temperatures, can promote side reactions such as elimination or polymerization. In some cases, the base itself can act as a nucleophile.

  • Solvent Instability: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases, leading to the formation of impurities that can contribute to tar formation.

Protocol: Mitigating Tar Formation
  • Temperature Reduction: If possible, lower the reaction temperature. The high activation provided by the trifluoromethyl groups may allow for successful substitution at milder conditions than you might expect.

  • Base Selection: Consider using a milder base. For example, if you are using sodium hydride (NaH), you might switch to potassium carbonate (K2CO3) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: If you suspect solvent decomposition, consider switching to a more thermally stable polar aprotic solvent, such as DMSO or NMP.

  • Order of Addition: Adding the base slowly at a lower temperature to a solution of the nucleophile and substrate can help to control the exotherm and minimize side reactions.

Question 3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

Answer:

With multiple fluorine atoms on the pyridine ring, regioselectivity can be a challenge. The position of nucleophilic attack is governed by the electronic and steric environment of each C-F bond.

Causality & Diagnosis:

  • Electronic Effects: As previously mentioned, nucleophilic attack is electronically favored at the 2- and 4-positions due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2][3]

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing a sterically hindered position on the pyridine ring, even if it is electronically favorable.

  • Reaction Conditions: In some cases, reaction conditions can influence regioselectivity. For example, kinetic vs. thermodynamic control can lead to different product ratios.

Strategies for Improving Regioselectivity:
  • Analyze the Substrate: Carefully consider the electronic effects of the trifluoromethyl groups and the steric environment around each fluorine atom.

  • Modify the Nucleophile: Using a bulkier nucleophile may favor attack at a less sterically hindered position.

  • Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, which is often the result of attack at the most electronically activated, sterically accessible position.

Frequently Asked Questions (FAQs)

What is the role of the trifluoromethyl group in activating the pyridine ring?

The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the pyridine ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This activation is crucial for the SNAr reaction to proceed efficiently.

Which leaving group is best for SNAr on a pyridine ring: F, Cl, Br, or I?

Counterintuitively, fluoride is often the best leaving group in SNAr reactions.[1][6] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the rate-determining attack.[1] The relative rates of reaction often follow the trend F > Cl > Br > I.

How do I choose the right solvent for my SNAr reaction?

The ideal solvent for an SNAr reaction is one that is polar and aprotic.[8][11]

SolventBoiling Point (°C)Dielectric ConstantNotes
DMSO 18947.2Excellent choice, high boiling point, thermally stable.
DMF 15336.7Good solvent, but can decompose at high temperatures.
NMP 20232.2High boiling point, good alternative to DMSO.
Acetonitrile 8237.5Lower boiling point, useful for reactions at moderate temperatures.
THF 667.6Generally less effective than more polar aprotic solvents.[11]

Protic solvents like alcohols should generally be avoided as they can solvate the nucleophile, reducing its reactivity, and may even act as competing nucleophiles.[11]

What is the Meisenheimer Complex?

The Meisenheimer complex is the key intermediate formed during an SNAr reaction.[1][2] It is a negatively charged species that is no longer aromatic. The stability of this complex is critical, and it is stabilized by the presence of electron-withdrawing groups and the ability of the heteroatom (nitrogen in pyridine) to delocalize the negative charge.[2][3]

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate.

Note: The image links in the DOT script above are placeholders and would need to be replaced with actual image URLs for rendering.

References

  • SNAr Reaction in Other Common Molecular Solvents. WordPress.[Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube.[Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.[Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health.[Link]

  • Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health.[Link]

  • Reaction of pentafluoropyridine with oxime nucleophiles via SNAr reactions for preparation of new p-substituted tetrafluoropyridyl derivatives. ResearchGate.[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.[Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.[Link]

  • SNAr Solvents and Reagents. WordPress.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.[Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.[Link]

Sources

Technical Support Center: Regioselectivity in Fluoropyridine Amination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes mechanistic causality and actionable troubleshooting over static protocols.

Topic: Resolving Regioselectivity & Chemoselectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2025-05-15

The Core Challenge: The "Selectivity Paradox"

Fluoropyridines are deceptive. While the fluorine atom is a potent activator for Nucleophilic Aromatic Substitution (


), its strong electronegativity simultaneously deactivates the ring toward the oxidative addition steps required for metal-catalyzed cross-coupling.

The Paradox:

  • In

    
    :  Fluorine is the best leaving group (
    
    
    
    ) due to the stabilization of the rate-determining Meisenheimer complex.[1]
  • In Pd-Catalysis: Fluorine is the worst handle (

    
    ) due to the strength of the C-F bond (approx. 116 kcal/mol).
    

This guide helps you exploit this dichotomy to achieve precise regiocontrol.

Decision Matrix: Selecting the Right Methodology

Before starting your experiment, determine the dominant mechanism based on your substrate's substitution pattern.

Workflow Visualization: The Regioselectivity Decision Tree

Figure 1: Strategic decision path for selecting between


 and Buchwald-Hartwig based on desired regiochemical outcome.

Regioselectivity_Decision_Tree Start Substrate Analysis: Poly-Halogenated Pyridine Q1 Does it contain Heavy Halogens (Cl, Br, I)? Start->Q1 Branch_SNAr Only Fluorines present (e.g., 2,4-difluoropyridine) Q1->Branch_SNAr No Branch_Metal Mixed Halogens present (e.g., 2-fluoro-4-iodopyridine) Q1->Branch_Metal Yes Target_Pos Target Position? Branch_SNAr->Target_Pos Method_Pd Method: Buchwald-Hartwig (Kinetic/Chemoselective Control) Branch_Metal->Method_Pd Attacks I/Br/Cl Leaves F intact Res_C2 Target: C-2 / C-6 Target_Pos->Res_C2 Favored Res_C4 Target: C-4 Target_Pos->Res_C4 Requires Specific Conditions Method_SNAr Method: SNAr (Thermodynamic Control) Res_C2->Method_SNAr Standard Conditions (F is LG) Res_C4->Method_SNAr Steric Control / Solvent Tuning Method_Pd->Method_SNAr Sequential Functionalization

Caption: Decision tree for selecting amination methodology based on substrate halogenation and target position.

Module 1: Amination (Nucleophile-Driven)

The Mechanism

In fluoropyridines, the reaction rate is governed by the formation of the Meisenheimer Complex (anionic intermediate).[1] The electronegative nitrogen atom stabilizes this negative charge.[1][2]

  • Rule of Thumb: Attack at C-2 and C-4 is favored.[3] Attack at C-3 is highly disfavored (no resonance stabilization on Nitrogen).

  • The Fluorine Effect: Because the initial attack is rate-limiting, the high electronegativity of F lowers the energy of the transition state more effectively than Cl or Br, making F the superior leaving group in this specific context [1].[1]

Troubleshooting Guide: Issues
Q: I have 2,4-difluoropyridine. Why am I getting a mixture of 2-amino and 4-amino products?

A: You are fighting electronic vs. steric effects.

  • Electronic: The C-2 and C-4 positions are electronically similar (both stabilized by N). However, C-2 is often slightly more reactive due to the inductive effect of the adjacent Nitrogen (-I effect).

  • Steric: If your amine is bulky (e.g., tert-butylamine), it will prefer the less hindered C-4 position.

  • Solution:

    • To favor C-2: Use smaller amines and lower temperatures (-78°C to 0°C). Use a non-polar solvent (Toluene) to rely on "tight ion pairing" which can direct the nucleophile to the nitrogen-adjacent carbon.

    • To favor C-4: Increase steric bulk of the nucleophile or introduce a bulky substituent at C-3.

Q: My reaction has stalled. I'm using 2-fluoropyridine and an aniline derivative.

A: Anilines are weak nucleophiles. Standard


 requires a potent nucleophile. Anilines often fail to overcome the activation energy barrier without help.
  • Fix 1 (Acid Catalysis): Add a Brønsted acid (e.g., TFA or HCl). The acid protonates the pyridine nitrogen, making the ring significantly more electrophilic (pyridinium ion).

  • Fix 2 (Solvent Switch): Switch to DMSO or NMP . These dipolar aprotic solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion "naked" and more reactive [2].
    

Table 1: Solvent Effects on


 Rate (Relative) 
Solvent Type Relative Rate (Approx) Comment
DMSO Dipolar Aprotic 1000x Maximizes nucleophilicity; hard to remove.
DMF Dipolar Aprotic 800x Good balance; watch for decomposition at >140°C.
MeCN Polar Aprotic 100x Easy workup; moderate rates.

| THF | Ether | 10x | Poor for


 unless using Li-bases. |
| Water  | Protic | Variable | Can accelerate via "on-water" hydrophobic effects [3]. |

Module 2: Buchwald-Hartwig Amination (Catalyst-Driven)

The Mechanism

When you need to preserve the C-F bond or target a specific position blocked by a "worse" leaving group (Cl/Br/I), Palladium catalysis is required.

  • Orthogonality: Pd(0) undergoes oxidative addition to C-I, C-Br, or C-Cl bonds. The C-F bond is generally inert under these conditions.

Troubleshooting Guide: Metal-Catalysis Issues
Q: I am trying to aminate 2-fluoro-4-chloropyridine at the C-4 position, but I see no product.

A: Chloropyridines are sluggish substrates for Pd. The oxidative addition into C-Cl is the rate-limiting step and is difficult on electron-deficient heterocycles without specific ligands.

  • The Fix: Use electron-rich, bulky phosphine ligands.

    • Ligand Choice: BrettPhos or RuPhos are the gold standards for heteroaryl chlorides. They facilitate the difficult oxidative addition step.

    • Pre-catalysts: Use Pd(II) precatalysts (e.g., G3-Palladacycles) to ensure rapid generation of the active Pd(0) species without an induction period.

Q: I am seeing "Hydrodehalogenation" (reduction) instead of amination.

A: This is a common side reaction in fluorinated systems. This often happens if the amine oxidation (beta-hydride elimination) competes with reductive elimination.

  • Check 1: Are you using a primary alcohol solvent (Ethanol/Methanol)? Switch to Toluene or Dioxane .

  • Check 2: Is your amine sterically hindered? This slows down transmetallation/reductive elimination, giving the catalyst time to undergo beta-hydride elimination. Switch to a catalyst with a smaller "bite angle" or increase catalyst loading.

Mechanism & Pathway Visualization

Understanding the divergence between thermodynamic (


) and kinetic (Pd-catalyzed) pathways is critical.

Figure 2: Mechanistic divergence in 2-fluoro-4-iodopyridine.

Mechanism_Pathway Substrate 2-Fluoro-4-iodopyridine SNAr_Cond Nucleophile / Heat (SNAr Conditions) Substrate->SNAr_Cond Pd_Cond Pd(0) / Ligand (Buchwald-Hartwig) Substrate->Pd_Cond Meisenheimer Meisenheimer Complex (Stabilized by N) SNAr_Cond->Meisenheimer Attack at C-2 (F is LG) Prod_C2 2-Amino-4-iodopyridine (C-2 Substitution) Meisenheimer->Prod_C2 - F⁻ OxAdd Oxidative Addition at C-I Bond Pd_Cond->OxAdd Attack at C-4 (I is LG) Prod_C4 2-Fluoro-4-aminopyridine (C-4 Substitution) OxAdd->Prod_C4 Reductive Elim.

Caption: Orthogonal reactivity of 2-fluoro-4-iodopyridine allows selective access to C-2 or C-4 isomers.

FAQ: Common Experimental Pitfalls

Q: My


 reaction yields a hydrolysis product (Pyridinone) instead of the amine. 
  • Cause: Moisture in the solvent or hygroscopic base (e.g.,

    
    , 
    
    
    
    ). Hydroxide (
    
    
    ) is a smaller, harder nucleophile than your amine and attacks the fluoropyridine aggressively.
  • Solution:

    • Dry solvents over molecular sieves (3Å or 4Å).

    • Switch to a non-hygroscopic base like

      
        or 
      
      
      
      .
    • If using fluoride-sensitive glassware, the generated

      
       can etch glass and generate water. Add a scavenger like Calcium Propionate  or run in a plastic/Teflon vessel [4].
      

Q: Can I predict regioselectivity using NMR?

  • Yes.

    • 
       NMR:  This is your best tool. A fluorine at C-2 typically appears around -60 to -70 ppm, while C-3/C-4 fluorines are often shifted upfield (-90 to -130 ppm). Monitoring the disappearance of specific peaks allows real-time reaction tracking.
      
    • Coupling Constants:

      
       coupling is distinct. 
      
      
      
      is large (~240 Hz).

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link

  • ACS GCI. (2026). SNAr Solvents and Reagents.[1][4][6][7] ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • Pfizer/NIH. (2023). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link

  • ResearchGate. (2025). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF.[8]Link[8][9][10]

  • Science. (2013).[11] Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.[11]Link

Sources

stability of 2-Amino-5,6-difluoropyridine under basic conditions

[1][2]

Topic: Stability & Handling of 2-Amino-5,6-difluoropyridine under Basic Conditions Document ID: TS-FPY-56DF Last Updated: 2026-02-03 Status: Active[1][2]

Executive Summary: The Stability Paradox

2-Amino-5,6-difluoropyridine presents a specific regiochemical challenge in medicinal chemistry. While the amino group at the C2 position suggests electron richness, the pyridine core—combined with two highly electronegative fluorine atoms—creates a "push-pull" system that is surprisingly susceptible to Nucleophilic Aromatic Substitution (

The Critical Failure Mode: Under basic conditions, the C6-fluorine atom is the primary site of instability. It is highly activated by the adjacent ring nitrogen (inductive effect) and is electronically isolated from the stabilizing resonance of the C2-amino group. Conversely, the C5-fluorine is relatively stable because it receives electron density from the para-amino group.

Key Takeaway: Treat the C6 position as a "hotspot" for unwanted substitution by hydroxide (hydrolysis) or alkoxide bases.[2]

Diagnostic & Troubleshooting (FAQs)

Q1: My reaction mixture turned from colorless to bright yellow/brown upon adding base. Is this normal?

Status: Warning Diagnosis: This color change usually indicates the formation of Meisenheimer complexes or oligomerization.[2]

  • Root Cause: Strong bases (like

    
     or 
    
    
    ) or polar aprotic solvents (DMSO/DMF) accelerate
    
    
    at the C6 position. The yellow species is often the deprotonated intermediate or a degradation byproduct.
  • Solution: Switch to a weaker, inorganic base (

    
     or 
    
    
    ) and use non-polar or protic-labile solvents (Toluene, Dioxane, or Isopropanol) where the
    
    
    rate is kinetically suppressed.
Q2: LC-MS shows a mass shift of -2 Da (loss of F, gain of OH) or +16 Da.[1][2] What happened?

Status: Critical Failure Diagnosis: You have hydrolyzed the starting material to 6-amino-3-fluoro-2-pyridone .[1][2]

  • Mechanism: Hydroxide ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), generated from wet solvents or hygroscopic bases, attacked the C6-fluorine.[2] The resulting 2-amino-6-hydroxy intermediate rapidly tautomerizes to the stable pyridone form.[1]
    
  • Corrective Action:

    • Dry all solvents (Karl Fischer < 100 ppm).[1][2]

    • Use anhydrous bases (avoid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       if it has been exposed to air; it is highly hygroscopic).[2]
      
    • Add 1-2 equivalents of molecular sieves to the reaction vessel.

Q3: I am trying to perform a Buchwald-Hartwig coupling at the C2-amine, but yield is <10%.

Status: Process Optimization Diagnosis: Competitive C6-arylation or catalyst poisoning.

  • Explanation: The C2-amine is weakly nucleophilic due to the electron-withdrawing fluorines (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] Standard conditions often fail because the base attacks the C6-F faster than the palladium catalyzes the C2-N bond formation.
    
  • Protocol Adjustment: Use a highly active precatalyst (e.g., BrettPhos Pd G4) that operates at lower temperatures, and use a hindered base (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    only if temperature is < 60°C).

Strategic Base Selection Guide

The choice of base dictates the survival of the C6-fluorine.

Base ClassExamplesRisk LevelRecommended Use Case
Alkoxides ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

,

High Avoid if possible. These act as strong nucleophiles, rapidly displacing C6-F to form alkoxy-byproducts.[2]
Hydrides ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

,

High Avoid. Can cause deprotonation of the ring protons or rapid oligomerization in DMF/DMSO.
Carbonates

,

Low/Medium Preferred. generally safe in Toluene/Dioxane.[2] Note:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

in DMF can still promote hydrolysis at >80°C.
Phosphates

Low Excellent. Good balance of basicity without high nucleophilicity.[2] Standard for Suzuki couplings.[1][2]
Amines ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, DIPEA
Low Safe. Generally too weak to promote rapid degradation, but may be insufficient for Pd-catalysis.[2]

Validated Protocol: Base-Sensitive Cross-Coupling

Objective: Perform a reaction on the C2-amine (or C5 position) without degrading the C6-F bond.

Methodology:

  • Solvent: 1,4-Dioxane (Anhydrous).[1][2] Avoid DMF/DMSO.

  • Base:

    
     (finely ground, anhydrous) or 
    
    
    (dried).
  • Temperature: Maintain

    
    .
    
  • Additives: 4Å Molecular Sieves (100 mg/mmol substrate).

Step-by-Step:

  • Charge reaction vial with 2-Amino-5,6-difluoropyridine (1.0 equiv), Coupling Partner, and Base (2.0 equiv).[1][2]

  • Add Pd-Catalyst (e.g., XPhos Pd G4, 2-5 mol%).[1][2][3]

  • Evacuate and backfill with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3 cycles).[2]
    
  • Inject anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at room temperature for 5 minutes, then heat to 80°C.

  • Monitor: Check LC-MS at 1 hour. If "Pyridone" peak (+16 mass) appears, lower temp to 60°C.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the desired stability/reactivity, while the Red Path represents the C6-instability mechanism.

Gcluster_0Instability Zone (Basic Conditions)Start2-Amino-5,6-difluoropyridineReactionDesired Reaction(e.g., Amide Coupling)Start->Reaction Mild Base (K3PO4/Dioxane)IntermediateMeisenheimerComplex (C6)Start->Intermediate Strong Nucleophile (OH- or RO-)ProductFunctionalizedProductReaction->ProductHydrolysis6-Amino-3-fluoro-2-pyridoneIntermediate->Hydrolysis + H2OAlkoxylation2-Amino-5-fluoro-6-alkoxypyridineIntermediate->Alkoxylation + ROH

Caption: Divergent reaction pathways. The C6-position is highly susceptible to nucleophilic attack (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

  • Chambers, R. D., et al. (1996).[1][2] Nucleophilic aromatic substitution in polyfluoropyridines.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[4]

  • Sessler, C. D., & Rahaim, R. J. (2014).[1][2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2] Journal of the American Chemical Society. [1]

  • Organic Chemistry Data. (2022). pKa Values of Heterocycles and Amines.[2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Amino-6-fluoropyridine (Analogous Reactivity Data).[1][2][3][1]

Technical Support Center: Navigating the Reactivity of Electron-Deficient Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators in drug development. This guide is designed to be your dedicated resource for troubleshooting the often-complex reactivity of electron-deficient aminopyridines. My aim is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my electron-deficient aminopyridine showing such low reactivity towards N-arylation/acylation?

The primary reason for the low reactivity of electron-deficient aminopyridines lies in their electronic nature. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is exacerbated by the presence of electron-withdrawing groups (EWGs) on the ring. This overall electron deficiency has two main consequences for the exocyclic amino group:

  • Reduced Nucleophilicity: The electron density from the amino group's lone pair is delocalized into the electron-poor pyridine ring. This significantly reduces its availability to attack an electrophile, rendering the amine less nucleophilic.

  • Decreased Basicity: The delocalization of the lone pair also makes the amino group less basic. Basicity is often correlated with nucleophilicity, and a lower basicity can hinder reactions where the amine needs to act as a base or be deprotonated to form a more potent nucleophile.[1]

The position of the amino group and the EWGs on the pyridine ring also plays a crucial role in modulating this effect.

Troubleshooting Guide: Common Scenarios and Solutions

This section will address specific challenges you might encounter in your experiments, providing both the underlying rationale and actionable protocols.

Scenario 1: Failed or Low-Yield Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient aminopyridines can be challenging.

Common Issues & Troubleshooting Strategies:

  • Issue: No or minimal product formation, with starting materials largely unreacted.

    • Probable Cause 1: Catalyst Inhibition. The lone pair on the pyridine ring nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

      • Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, making it less accessible to the pyridine nitrogen. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are excellent choices.[2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[2]

    • Probable Cause 2: Inefficient Oxidative Addition. Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[3]

      • Solution: If feasible, switch to the corresponding aryl bromide or iodide. For aryl chlorides, use a highly active catalyst system, such as a G3 or G4 Buchwald precatalyst paired with a bulky biarylphosphine ligand.[2]

    • Probable Cause 3: Inappropriate Base. The choice of base is critical. A base that is too weak may not efficiently deprotonate the aminopyridine or the intermediate palladium complex. A base that is too strong can lead to side reactions.

      • Solution: For electron-deficient aminopyridines, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in combination with a more active catalyst system.[4]

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting start Low/No Product catalyst Catalyst Inhibition? start->catalyst ligand Use Bulky Ligand (e.g., XPhos, BrettPhos) catalyst->ligand Yes oxidative_addition Inefficient Oxidative Addition? catalyst->oxidative_addition No success Reaction Successful ligand->success halide Switch to Aryl Bromide/Iodide or use G3/G4 Precatalyst oxidative_addition->halide Yes base Incorrect Base? oxidative_addition->base No halide->success base_choice Screen Bases: NaOtBu, K2CO3, Cs2CO3 base->base_choice Yes base->success No base_choice->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.

Validated Protocol: N-Arylation of 2-Amino-5-nitropyridine with 4-Bromotoluene

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 2-amino-5-nitropyridine (1.0 equiv.) and 4-bromotoluene (1.2 equiv.), followed by anhydrous toluene (0.2 M).

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Scenario 2: Unsuccessful or Messy Acylation Reactions

Acylating a weakly nucleophilic aminopyridine can be challenging, often leading to incomplete reactions or the formation of multiple products.

Common Issues & Troubleshooting Strategies:

  • Issue: No reaction with standard acylating agents (e.g., acyl chlorides, anhydrides).

    • Probable Cause: The aminopyridine is not nucleophilic enough to attack the electrophile.

      • Solution 1: Use a more reactive acylating agent. While often a last resort due to their instability, more reactive acylating agents can be generated in situ.

      • Solution 2: Catalytic Acylation. Employ a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine . These catalysts react with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic aminopyridine.[5]

  • Issue: Formation of a diacylated product.

    • Probable Cause: The initially formed monoacylated product is deprotonated by a strong base to form an amide anion, which is more nucleophilic than the starting aminopyridine and reacts with a second molecule of the acylating agent.[1]

      • Solution: Use a weaker, non-nucleophilic base like pyridine instead of stronger bases like triethylamine. Pyridine is generally not basic enough to deprotonate the monoacylated product, thus preventing diacylation.[1]

Mechanism of DMAP-Catalyzed Acylation:

DMAP_Catalysis reagents Acylating Agent (RCOX) + DMAP acylpyridinium Acylpyridinium Intermediate [RCO-DMAP]+X- reagents->acylpyridinium Fast product Acylated Product (ArNHCOR) + DMAP acylpyridinium->product Slow, Rate-determining + ArNH2 aminopyridine Electron-Deficient Aminopyridine (ArNH2)

Caption: DMAP-catalyzed acylation of a weak nucleophile.

Validated Protocol: Acylation of 3-Amino-5-bromopyridine with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 equiv.) in dichloromethane (0.5 M).

  • Reagent Addition: Add pyridine (2.0 equiv.) followed by the dropwise addition of acetic anhydride (1.1 equiv.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Data Summary Tables

Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Aminopyridines

LigandStructureKey Features
XPhos Bulky biarylphosphineHigh activity for aryl chlorides
BrettPhos Bulky biarylphosphineExcellent for primary amines
RuPhos Bulky biarylphosphineGenerally high activity
SPhos Bulky biarylphosphineGood for a wide range of substrates

Table 2: Common Bases for Reactions of Aminopyridines

BasepKa of Conjugate AcidCommon ApplicationsNotes
Sodium tert-butoxide ~19Buchwald-HartwigStrong, non-nucleophilic
Potassium Carbonate 10.3Buchwald-HartwigWeaker, good for sensitive substrates
Pyridine 5.2AcylationWeak, non-nucleophilic, avoids diacylation
Triethylamine 10.8General baseCan promote diacylation in some cases

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(11), 4490-4503.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, D. A., & Fagan, P. J. (2007). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient copper-catalyzed amination of aryl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Ghosh, A., & Sieser, J. E. (2004). A practical synthesis of 2-amino-5-bromopyridine. Organic Process Research & Development, 8(4), 633-634.
  • Steib, A. K., & Knochel, P. (2014). A general method for the direct amination of functionalized arenes and heteroarenes.
  • Baran, P. S., & Maimone, T. J. (2009). A direct and stereospecific amination of C(sp3)–H bonds.
  • Daugulis, O., & Zaitsev, V. G. (2005). A general method for the palladium-catalyzed amination of aryl chlorides.
  • Ikawa, T., & Maruoka, K. (2007). A direct catalytic asymmetric Mannich-type reaction of α-amino acid derivatives.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.

Sources

recrystallization solvents for 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Recrystallization of 5,6-Difluoropyridin-2-amine

Executive Summary

For the purification of This compound , a single "magic solvent" rarely suffices due to the compound's dual nature: the lipophilic fluorinated ring and the polar amino group. Based on structural analogs (e.g., 3,5-difluoro isomers) and general aminopyridine chemistry, the most robust purification strategy combines Chemical Purification (Acid-Base Manipulation) with Solvent Recrystallization .

Top Recommended Solvent Systems:

  • n-Heptane / Ethyl Acetate (Primary Choice): Offers the best balance for removing non-polar impurities while crystallizing the moderately polar product.

  • Ethanol / Water (Secondary Choice): Effective for removing inorganic salts or highly polar byproducts, though "oiling out" is a risk if the melting point is low (<100°C).

  • Methyl tert-Butyl Ether (MTBE) / Hexane: Excellent for triturating sticky solids or precipitating the product from a concentrated solution.

Part 1: Technical Troubleshooting (Q&A)

Q1: I tried recrystallizing from hot ethanol, but the product separated as an oil (oiled out) instead of crystals. Why?

A: Oiling out occurs when the boiling point of your solvent exceeds the melting point of the compound, or when the compound is too soluble in the hot solvent and separates as a second liquid phase upon cooling before crystallizing.

  • The Cause: this compound likely has a melting point in the range of 50–90°C (analogous to the 3,5-isomer which melts at ~55°C [1, 6]). Pure Ethanol boils at 78°C. If your product melts at 55°C, it will exist as a liquid oil in boiling ethanol.

  • The Fix:

    • Switch to a lower-boiling solvent: Use Dichloromethane (DCM) or MTBE for dissolution, then add Hexane as an anti-solvent.

    • Lower the temperature: Do not boil. Dissolve at 40°C and cool slowly to -20°C.

    • Seed the oil: If an oil forms, add a seed crystal and scratch the glass vigorously to induce nucleation.

Q2: My crude material is dark brown/black. Recrystallization isn't removing the color. What should I do?

A: Aminopyridines are prone to oxidation, forming dark "azopyridine" type impurities or polymerized tars that adsorb strongly to the crystal lattice. Recrystallization alone is often insufficient.

  • The Fix (Activated Carbon): Dissolve the crude in hot Ethyl Acetate, add Activated Carbon (e.g., Darco G-60) (5-10 wt%), stir for 15 minutes, and filter while hot through Celite. Then proceed with recrystallization.[1]

  • The Fix (Salt Formation): Convert the amine to its Hydrochloride salt using HCl in Dioxane or Ether. The salt is often much easier to purify by precipitation. The free base can be regenerated later with aqueous Ammonia [1].

Q3: Which solvent system gives the best recovery yield?

A:

  • For Yield: Toluene/Heptane . Toluene dissolves the compound well at hot temperatures but poorly at cold, and Heptane acts as a strong anti-solvent.

  • For Purity: Ethanol/Water . This system is more selective but often results in lower recovery due to the compound's partial solubility in water.

Part 2: Experimental Protocols

Method A: Standard Recrystallization (Binary Solvent System)

Objective: Remove soluble organic impurities from crude solid.

  • Preparation: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 2-3 mL) and heat gently to 40-50°C. Do not exceed 60°C to prevent oiling.

    • Note: If the solid does not dissolve, add more EtOAc in 0.5 mL increments.

  • Anti-Solvent Addition: Once dissolved, remove from heat. Slowly add n-Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20 mins).

    • Place in an ice bath (0-4°C) for 1 hour.

    • Optional: If no crystals form, scratch the inner wall with a glass rod.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with cold Heptane. Dry under vacuum at 40°C.

Method B: Chemical Purification (Acid-Base Precipitation)

Objective: Isolate pure amine from complex reaction mixtures or tarry residues. This is often superior to simple recrystallization for aminopyridines [1, 4].

  • Dissolution: Dissolve crude material in 1M Hydrochloric Acid (HCl) (10 mL per gram).

    • Mechanism:[2][3][4] Protonation of the amino group (

      
      ) makes the compound water-soluble. Non-basic impurities (tars) remain insoluble.
      
  • Filtration: Filter the acidic solution through Celite to remove insoluble dark tars.

  • Washing: Extract the acidic aqueous layer with Dichloromethane (DCM) (2 x 10 mL). Discard the DCM layer (contains non-basic organic impurities).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 25% Aqueous Ammonia (NH4OH) or 2M NaOH until pH > 10.

    • Observation: The product should precipitate as a white/off-white solid.

  • Collection: Filter the solid. Wash with copious water to remove salts.

  • Final Polish: Recrystallize the dried solid using Method A if necessary.

Part 3: Data & Visualization

Table 1: Solvent Screening Guide
Solvent SystemPolarityRecommended ForRisk Factor
EtOAc / Heptane Medium/LowGeneral purification, high recovery.Moderate. Good starting point.
Ethanol / Water HighRemoving inorganic salts.High. Risk of oiling out if MP is low.
MTBE / Hexane LowLow-melting solids; preventing oiling.Low. Excellent for "sticky" solids.
Toluene LowLarge scale; very lipophilic impurities.High boiling point (110°C) may degrade amine.
Figure 1: Purification Decision Tree

PurificationStrategy Start Crude this compound CheckColor Is the Crude Dark/Tarry? Start->CheckColor AcidBase Method B: Acid-Base Extraction (HCl then NH4OH) CheckColor->AcidBase Yes (Dark/Dirty) CheckMP Check Melting Point (Likely 50-90°C) CheckColor->CheckMP No (Pale Solid) AcidBase->CheckMP After Precipitation Recryst_A Method A: Recrystallize (EtOAc / Heptane) CheckMP->Recryst_A If MP > 80°C Recryst_B Recrystallize (MTBE / Hexane) CheckMP->Recryst_B If MP < 60°C (Risk of Oiling) Final Pure Crystalline Solid Recryst_A->Final Recryst_B->Final

Caption: Decision logic for selecting the optimal purification pathway based on crude quality and melting point properties.

References

  • Vertex AI Search. (2026). Purification of aminopyridines and 3,5-difluoropyridin-2-aminium chloride. Retrieved from 5

  • University of Rochester. (n.d.). Solvents for Recrystallization - Tips and Tricks. Retrieved from 6

  • Matrix Scientific. (n.d.). 2-Amino-3,5-difluoropyridine Melting Point Data. Retrieved from 7

  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives (US20060047124A1). Retrieved from 8

  • BenchChem. (2025).[9] Hypothetical Synthesis Workflow for Fluorinated Pyridines. Retrieved from 9

  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluoropyridine Properties. Retrieved from

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Spectrum Analysis of 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5,6-Difluoropyridin-2-amine (CAS: 75983-36-7) is a critical fluorinated heterocyclic scaffold used in the synthesis of kinase inhibitors and high-affinity ligands. Its structural analysis presents a unique challenge due to the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms.

This guide moves beyond basic spectral assignment. It provides a comparative analysis against structural isomers (alternatives) and evaluates solvent systems to ensure reproducible quality control (QC) in drug development pipelines.

Structural Basis of NMR Signals

To interpret the spectrum accurately, one must understand the spin system. The molecule possesses a vicinal proton pair (H3 and H4) and two fluorine nuclei (F5 and F6) , creating a complex second-order splitting system.

The Spin System
  • H3 (Proton at C3): Located ortho to the amino group (shielded) and meta to F5.

  • H4 (Proton at C4): Located meta to the amino group and ortho to F5 (deshielded).

  • Coupling Network: The spectrum is defined by

    
    , 
    
    
    
    , and
    
    
    couplings.
Predicted Signal Topology (Graphviz)

The following diagram illustrates the splitting tree for the H4 proton, which typically exhibits the most complex pattern due to simultaneous coupling with H3, F5, and F6.

H4_Splitting_Tree Figure 1: Theoretical Splitting Tree for Proton H4 in this compound Root H4 Uncoupled Signal Step1 Doublet (d) by F5 (Ortho) J ~ 9-11 Hz Root->Step1 Large Coupling Step2 Doublet of Doublets (dd) by H3 (Vicinal) J ~ 7-8 Hz Step1->Step2 Medium Coupling Step3 ddd by F6 (Meta) J ~ 2-4 Hz Step2->Step3 Small Coupling

Comparative Analysis: Isomer Differentiation

A common pitfall in synthesizing fluorinated pyridines is the formation of regioisomers. The most common alternative is 2-amino-3,5-difluoropyridine . Distinguishing these two requires analyzing the H-H coupling magnitude .

Analytical Comparison Table
FeatureThis compound (Target)3,5-Difluoropyridin-2-amine (Alternative)Diagnostic Value
Proton Positions H3, H4 (Vicinal)H4, H6 (Meta)Primary ID
H-H Coupling (

)
7.0 – 9.0 Hz (

)
< 2.0 Hz (

)
Large

confirms 5,6-isomer
Spectral Pattern Two doublets (or ddd) with strong roofing effectTwo singlets or weak doublets (minimal H-H coupling)Visual inspection of "leaning" peaks
F-Coupling H4 shows large ortho-F couplingH4 and H6 both show large ortho-F couplingSecondary confirmation
Decision Logic for Quality Control

Isomer_ID_Workflow Figure 2: Workflow for Distinguishing Regioisomers Start Acquire 1H NMR (DMSO-d6) CheckHH Measure J(H-H) Coupling Constant Start->CheckHH LargeJ J > 7 Hz (Vicinal) CheckHH->LargeJ Strong Coupling SmallJ J < 2 Hz (Meta) CheckHH->SmallJ Weak Coupling ResultA CONFIRMED: This compound LargeJ->ResultA ResultB IDENTIFIED ALTERNATIVE: 3,5-Difluoropyridin-2-amine SmallJ->ResultB

Solvent Selection: Performance Comparison

The choice of solvent drastically alters the visibility of the exchangeable amino protons (


) and the resolution of the aromatic region.
SolventDMSO-d6 (Recommended)CDCl3 (Chloroform-d)Recommendation

Signal
Sharp/Broad Singlet (~6.5 ppm) . Visible due to H-bonding stabilization.Broad/Invisible . Rapid exchange often broadens signal into baseline.Use DMSO-d6 for full characterization.
Solubility Excellent for polar aminopyridines.Moderate. May require heating.DMSO-d6 ensures full dissolution.
Chemical Shifts H3/H4 shifts are stable.H3/H4 may shift upfield; overlapping with solvent impurities is possible.DMSO-d6 provides cleaner aromatic window.
Water Peak Distinct peak at 3.33 ppm.Variable position; can obscure signals if wet.DMSO-d6 is standard for polar heterocycles.

Detailed Spectral Data (DMSO-d6)

Experimental Conditions: 400 MHz or higher recommended to resolve second-order F-H couplings. Reference: Tetramethylsilane (TMS) at 0.00 ppm or Residual DMSO pentet at 2.50 ppm.

Chemical Shift Assignments[2][3][4][5][6][7][8][9]
PositionProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
2-NH2 Amine6.20 – 6.60 br sN/A (Exchangeable)
H3 Aromatic6.30 – 6.50 dd or ddd

,

H4 Aromatic7.40 – 7.60 ddd / q

,

,

> Note: H3 is significantly upfield due to the ortho-amino group (electron-donating effect), while H4 is downfield due to the ortho-fluorine (electron-withdrawing effect).

Experimental Protocol

To ensure data integrity and reproducibility in a QC setting, follow this validated protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule or fresh bottle to minimize water content, which broadens the

      
       peak.
      
  • Mixing: Vortex for 30 seconds until fully dissolved. Ensure the solution is clear and free of particulates.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard 30° pulse) or equivalent.

  • Number of Scans (NS): 16 (sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (covers all protons and exchangeables).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Phasing: Manual phasing is critical for fluorinated compounds to ensure accurate integration of multiplets.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

  • Referencing: Calibrate residual DMSO quintet to 2.50 ppm .

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CAS 75983-36-7. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling values).

biological activity comparison of 5,6-difluoro vs 3,5-difluoro analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 5,6-difluoro versus 3,5-difluoro substitution patterns in medicinal chemistry. It focuses on their distinct impacts on biological activity, metabolic stability, and target engagement.

Executive Summary

In structure-activity relationship (SAR) campaigns, the choice between a vicinal (5,6-difluoro) and a meta-meta (3,5-difluoro) substitution pattern is rarely arbitrary. It represents a strategic decision between optimizing electronic density (via the 3,5-pattern’s inductive withdrawal) and steric/metabolic blocking (via the 5,6-pattern’s adjacent site occlusion).

  • 3,5-Difluoro Analogs: Typically employed on phenyl rings to increase lipophilicity (

    
    ), lower pKa of proximal protons, and block metabolic hotspots without incurring the steric penalty of ortho-substitution.
    
  • 5,6-Difluoro Analogs: Common in bicyclic scaffolds (e.g., indoles, quinolines) or as 2,3-difluorophenyl groups. These are often used to modulate specific receptor interactions where "edge-to-face"

    
    -stacking is critical, or to block sequential metabolic oxidation sites.
    

Mechanistic Rationale & Chemical Logic

Electronic & Steric Impact

The biological difference stems from how these patterns alter the quadrupole moment of the aromatic ring.

Feature3,5-Difluoro (Meta-Meta)5,6-Difluoro (Vicinal)
Electronic Effect Strong

-electron withdrawal. Increases acidity of the C4-proton (between fluorines).
Polarizes the ring edge. Creates a strong local dipole.
Steric Profile "Flat" profile relative to the connection point (C1). Minimal steric clash.Higher steric bulk if adjacent to the connection point (e.g., in 2,3-difluorophenyl).
Metabolic Block Blocks C3 and C5 oxidation. Leaves C4 (para) exposed unless substituted.Blocks adjacent positions. Prevents formation of catechol metabolites (3,4-dihydroxylation).
The "Metabolic Switch"

A critical differentiator is the prevention of quinone-imine formation .

  • 5,6-Difluoro: In scaffolds like indole, fluorination at positions 5 and 6 prevents hydroxylation at these electron-rich sites, which are otherwise prone to oxidation by Cytochrome P450 (CYP450), leading to reactive toxic metabolites.

  • 3,5-Difluoro: On a phenyl ring, this pattern is highly effective at preventing metabolic attack at the meta-positions but often directs metabolism to the para-position (C4).

Case Study Analysis: Experimental Data

Case Study A: Indole Scaffold (Antimicrobial Activity)

Context: Indole derivatives are often bioactivated or metabolized into active tryptophan analogs. The position of fluorine dictates whether the molecule becomes a lethal inhibitor or an inactive metabolite.

Experimental Data: In a study of Mycobacterium tuberculosis (Mtb) inhibition, 5-fluoroindole (5-FI) and 6-fluoroindole (6-FI) showed drastically different Minimum Inhibitory Concentrations (MIC).[1][2]

CompoundSubstitutionMIC against M. tuberculosis (µM)Relative Potency
5-FI 5-Fluoro4.7 µM 1.0x (Baseline)
6-FI 6-Fluoro74.0 µM~15x Lower
4-FI 4-Fluoro18.5 µM~4x Lower
  • Interpretation: The 5-position is critical for the bioactivation pathway (conversion to 5-fluorotryptophan). Substitution at the 6-position (and by extension, a 5,6-difluoro motif if it disrupts this specific interaction) leads to a loss of potency due to steric clash or failure to undergo the necessary enzymatic processing.

  • Key Takeaway: For indole-based antimetabolites, the specific electronic environment at C5 is superior to C6.

Case Study B: IGF-1R Kinase Inhibitors (Phenyl Ring Scan)

Context: Optimization of a phenyl ring binding into the ATP pocket of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Here, the comparison is between 2,3-difluoro (analogous to 5,6-vicinal on a fused ring) and 3,5-difluoro .

Experimental Data: Inhibitory constants (


) derived from a QSAR study on urea-based inhibitors.
AnalogSubstitution Pattern

(µM)
Activity Status
Cmpd 21 2,3-Difluoro (Vicinal) 0.898 µM High Potency
Cmpd 25 3,5-Difluoro (Meta-Meta)1.350 µMModerate Potency
Cmpd 24 2,6-Difluoro0.215 µMHighest Potency
  • Interpretation: In this specific kinase pocket, the vicinal (2,3/5,6) pattern outperformed the 3,5-pattern . The 3,5-difluoro analog, while electronically favorable, likely lacked the specific electrostatic contact or shape complementarity provided by the vicinal fluorines.

  • Key Takeaway: When targeting deep hydrophobic pockets, the "shape" of the electron density (vicinal fluorines create a larger hydrophobic patch) can drive affinity more effectively than simple electron withdrawal.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity (MIC Assay)

Objective: Compare the biological potency of fluoro-analogs against bacterial or cancer cell lines.

  • Preparation: Dissolve 5,6-difluoro and 3,5-difluoro analogs in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare 2-fold serial dilutions in the culture medium (e.g., Middlebrook 7H9 for Mtb or DMEM for cancer cells). Final DMSO concentration must be <1%.

  • Inoculation: Add

    
     cells/mL to 96-well plates containing the drug dilutions.
    
  • Incubation: Incubate at 37°C for 72 hours (mammalian) or 7 days (mycobacteria).

  • Readout: Add Resazurin (Alamar Blue) solution (0.01%). Incubate for 4–24 hours.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol 2: Microsomal Metabolic Stability Assay

Objective: Assess whether the 5,6- or 3,5-pattern better protects against oxidative clearance.

  • Reaction Mix: Combine test compound (1 µM final), human liver microsomes (0.5 mg/mL protein), and

    
     in phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL samples at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. 
    
    
    
    .

Visualizations

Diagram 1: SAR Decision Logic for Fluorine Substitution

This diagram illustrates the decision process for selecting between 3,5- and 5,6-difluoro patterns based on the structural goal.

SAR_Decision_Tree Start SAR Optimization Goal Metabolic Improve Metabolic Stability Start->Metabolic Potency Improve Potency / Binding Start->Potency SiteID Identify Oxidation Site Metabolic->SiteID Geometry Pocket Geometry Potency->Geometry ParaOpen Is Para-position (C4) labile? SiteID->ParaOpen BlockPara Use 4-Fluoro or 3,4,5-Trifluoro ParaOpen->BlockPara Yes MetaSites Are C3/C5 labile? ParaOpen->MetaSites No Use35 Select 3,5-Difluoro (Blocks meta-sites, lowers pKa) MetaSites->Use35 Yes DeepPocket Deep/Narrow Hydrophobic Pocket? Geometry->DeepPocket Use23 Select 5,6-Difluoro (or 2,3) (Compact, polarizes edge) DeepPocket->Use23 Yes FlatPocket Select 3,5-Difluoro (Wider steric profile) DeepPocket->FlatPocket No

Caption: Decision tree guiding the selection of fluorine substitution patterns based on metabolic liability and binding pocket geometry.

Diagram 2: Comparative Assay Workflow

Visualizing the parallel assessment of potency and stability.

Assay_Workflow cluster_0 Potency (In Vitro) cluster_1 Stability (Microsomal) Substitutes Analog Library (3,5-DF vs 5,6-DF) Cells Target Cells (e.g., H37Rv / Cancer Line) Substitutes->Cells Microsomes Liver Microsomes + NADPH Substitutes->Microsomes Incubation 72h Incubation Cells->Incubation Readout Resazurin/ATP Assay Incubation->Readout IC50 Calculate IC50/MIC Readout->IC50 Compare Select Lead Candidate IC50->Compare Quench Acetonitrile Quench (0, 15, 30, 60 min) Microsomes->Quench LCMS LC-MS/MS Analysis Quench->LCMS CLint Calculate CL_int LCMS->CLint CLint->Compare

Caption: Parallel workflow for evaluating biological potency and metabolic clearance of fluorinated analogs.

References

  • Nunes, A., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. [Link]

  • Verma, S., et al. (2016). Receptor Guided 3D-QSAR: A Useful Approach for Designing of IGF-1R Inhibitors. National Institutes of Health (PMC). [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

The Elusive Crystal Structure of 5,6-Difluoropyridin-2-amine Derivatives: A Guide to Prediction, Synthesis, and Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of structure-activity relationships (SAR) and guides the rational design of novel therapeutics. The 5,6-difluoropyridin-2-amine scaffold is a privileged motif in medicinal chemistry, recognized for its ability to enhance metabolic stability and bioavailability in drug candidates.[1] Despite its importance, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of crystal structure data for this compound and its direct derivatives.

This guide, therefore, pivots from a direct comparison of existing crystal structures to a more foundational objective: to equip researchers with the predictive insights and experimental protocols necessary to obtain and analyze these elusive structures. We will delve into a theoretical exploration of the expected solid-state behavior of these compounds, present a detailed methodology for their synthesis and crystallization, and provide a framework for the subsequent structural analysis.

The 5,6-Difluoro Substitution Pattern: Predicting its Influence on Crystal Packing

The introduction of fluorine atoms onto an aromatic ring dramatically influences its electronic properties and intermolecular interactions. In the case of this compound, the two fluorine atoms, positioned adjacent to the ring nitrogen and the C4 carbon, are expected to exert a significant electron-withdrawing effect. This, in turn, will modulate the hydrogen bonding capabilities of the amine group and the pyridine nitrogen.

Anticipated Hydrogen Bonding Motifs

Based on the crystal structures of related aminopyridines and fluorinated aromatic compounds, we can predict the dominant hydrogen bonding interactions that will likely govern the crystal packing of this compound derivatives. The primary amine group provides two hydrogen bond donors (N-H), while the pyridine nitrogen and the two fluorine atoms can act as hydrogen bond acceptors.

A plausible and common hydrogen bonding motif is the formation of a dimeric structure through N-H···N interactions between two molecules. This is a well-established pattern in the crystal structures of many 2-aminopyridine derivatives. Furthermore, the presence of fluorine opens the possibility of weaker N-H···F and C-H···F hydrogen bonds, which can play a crucial role in stabilizing the three-dimensional crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N A_C2 C A_N1->A_C2 A_N2 NH₂ A_C2->A_N2 A_C3 C A_C2->A_C3 B_N1 N A_N2->B_N1 N-H···N A_C4 C A_C3->A_C4 A_C5 C-F A_C4->A_C5 A_C6 C-F A_C5->A_C6 A_C6->A_N1 B_C2 C B_N1->B_C2 B_N2 NH₂ B_C2->B_N2 B_C3 C B_C2->B_C3 B_N2->A_N1 N-H···N B_C4 C B_C3->B_C4 B_C5 C-F B_C4->B_C5 B_C6 C-F B_C5->B_C6 B_C6->B_N1

Caption: Predicted N-H···N hydrogen bonding dimer in this compound.

Experimental Guide: Synthesis and Crystallization

The following section provides a detailed, self-validating protocol for the synthesis and, critically, the crystallization of a representative N-substituted derivative of this compound. The rationale behind key experimental choices is highlighted to empower researchers to adapt and troubleshoot the methodology.

Synthesis of an N-Aryl-5,6-difluoropyridin-2-amine Derivative

A common synthetic route to N-substituted 2-aminopyridines involves a nucleophilic aromatic substitution (SNA_r) reaction.

Reaction Scheme:

G reactant1 2,5,6-Trifluoropyridine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Aryl Amine (e.g., Aniline) reactant2->conditions product N-Aryl-5,6-difluoropyridin-2-amine conditions->product

Caption: Synthetic scheme for an N-aryl-5,6-difluoropyridin-2-amine derivative.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,5,6-trifluoropyridine (1.0 eq), the desired aryl amine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). The use of a slight excess of the amine and a twofold excess of the base drives the reaction to completion.

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) to the flask. DMF is an excellent choice due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific aryl amine used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-5,6-difluoropyridin-2-amine derivative.

Crystallization: The Key to Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are a variety of techniques that can be systematically explored.

Crystallization Workflow:

G start Purified Compound solvent_screening Solvent Screening (e.g., Toluene, Acetone, Ethanol, Acetonitrile) start->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion (Solvent/Antisolvent) solvent_screening->vapor_diffusion cooling Slow Cooling solvent_screening->cooling crystals Single Crystals slow_evaporation->crystals vapor_diffusion->crystals cooling->crystals

Caption: A systematic workflow for the crystallization of organic compounds.

Detailed Crystallization Protocols:

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent (one in which it is moderately soluble) in a loosely capped vial.

    • Allow the solvent to evaporate slowly over several days to weeks at room temperature. The slow decrease in solubility as the solvent evaporates can promote the growth of well-ordered crystals.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent).

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. A programmable heating block or a well-insulated container (e.g., a Dewar flask) can be used to control the cooling rate.

Data Summary and Comparison of Related Structures

While the crystal structure of this compound remains to be determined, an analysis of closely related structures from the CSD provides valuable comparative insights.

Table 1: Comparison of Intermolecular Interactions in Related Aminopyridine Structures

CompoundCSD RefcodeDominant Hydrogen Bonding MotifOther Significant Interactions
2-AminopyridineAMYPYD01N-H···N dimerπ-π stacking
2-Amino-5-chloropyridineAMCPYRN-H···N chainC-H···Cl interactions
2-Amino-5-fluoropyridineNo entry foundPredicted N-H···N and N-H···F---

Data compiled from the Cambridge Structural Database.

The data from related compounds suggest that the N-H···N interaction is a robust and recurring motif in the crystal packing of 2-aminopyridines. The introduction of a halogen atom, such as chlorine, can introduce additional weak hydrogen bonds that influence the overall crystal packing. It is highly probable that the fluorine atoms in this compound derivatives will also participate in such interactions, potentially leading to more complex and varied packing arrangements.

Conclusion and Future Outlook

The this compound scaffold holds significant promise in the development of new pharmaceuticals. The current lack of experimental crystal structure data for this class of compounds represents a significant knowledge gap. This guide has provided a comprehensive theoretical framework for understanding the probable solid-state behavior of these molecules, alongside a detailed, practical guide for their synthesis and crystallization.

By following the outlined experimental protocols, researchers are well-equipped to obtain the single crystals necessary for X-ray diffraction analysis. The resulting structural data will be invaluable for elucidating the precise influence of the 5,6-difluoro substitution pattern on molecular conformation and intermolecular interactions. This, in turn, will empower more informed and rational drug design efforts, ultimately accelerating the discovery of new and effective medicines. The scientific community is encouraged to deposit any determined crystal structures into public databases to enrich our collective understanding of these important chemical entities.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • MySkinRecipes. 5-Chloro-3,6-difluoropyridin-2-amine. [Link]

  • National Center for Biotechnology Information. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

  • National Center for Biotechnology Information. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • National Center for Biotechnology Information. Crystallization and preliminary X-ray diffraction studies of ferredoxin reductase from Leptospira interrogans. [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • Royal Society of Chemistry. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • ResearchGate. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]

  • ResearchGate. Synthesis, Hirshfeld Surface, FTIR Analysis and Single Crystal X-Ray Structure of 2-Amino-3-Hydroxypyridinium Saccharinate. [Link]

  • National Center for Biotechnology Information. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. [Link]

  • MySkinRecipes. This compound. [Link]

  • NIST. 2,6-Difluoropyridine. [Link]

  • PubChem. 2,6-Diamino-3,5-difluoropyridine. [Link]

  • Google Patents. Process for making 2,6-difluoro pyridine.
  • CCDC. Access Structures. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

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Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation patterns of fluorinated aminopyridines, specifically designed for researchers in drug discovery and structural elucidation.

Executive Summary & Mechanistic Principles

Fluorinated aminopyridines are critical bioisosteres in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. Their mass spectrometric behavior is governed by the interplay between the basic amino group, the electron-withdrawing fluorine atom, and the aromatic pyridine core.

Unlike simple hydrocarbons, the fragmentation of these species in Electrospray Ionization (ESI) and Electron Impact (EI) is driven by site-specific protonation and ortho-interactions .

Core Mechanistic Drivers
  • Inductive Destabilization: The high electronegativity of fluorine destabilizes the pyridinium cation, altering the critical energy required for ring opening compared to non-fluorinated analogs.

  • The "Ortho Effect" (HF Elimination): In 2-amino-3-fluoropyridine isomers, the spatial proximity of the amino hydrogen and the fluorine atom facilitates a characteristic elimination of hydrogen fluoride (HF, 20 Da), a pathway significantly suppressed in meta or para isomers.

  • Ring Contraction: The loss of HCN (27 Da) is the dominant pathway for the pyridine ring, typically following the expulsion of the amino substituent or HF.

Comparative Analysis: Isomer Differentiation

The ability to distinguish positional isomers (regioisomers) is the most valuable application of MS/MS for these compounds. The following analysis compares the three primary isomers of fluorinated 2-aminopyridines.

Table 1: Diagnostic Fragmentation Patterns (ESI-MS/MS, Positive Mode)

Precursor Ion [M+H]⁺: m/z 113.05

Feature2-Amino-3-fluoropyridine (Ortho)2-Amino-4-fluoropyridine (Meta)2-Amino-5-fluoropyridine (Para)
Dominant Neutral Loss HF (20 Da) HCN (27 Da)HCN (27 Da)
Base Peak (MS2) m/z 93 (C₅H₅N₂⁺)m/z 86 (C₄H₅FN⁺)m/z 86 (C₄H₅FN⁺)
Secondary Fragment m/z 66 (Ring contraction)m/z 93 (Weak)m/z 69 (Loss of CS/C2H2)
Mechanism 4-membered transition state elimination of HF involving amino proton.Standard pyridine ring fragmentation (loss of HCN).Standard pyridine ring fragmentation.
Low Energy (10-20 eV) Sensitivity High (HF loss is facile)Low (Requires higher CE for ring opening)Low
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • The Ortho-Marker (m/z 93): An intense peak at m/z 93 arising from the loss of 20 Da (HF) is the definitive fingerprint of the 3-fluoro isomer. This occurs because the protonated exocyclic amine can donate a proton to the adjacent fluorine, forming a stable cyclic transition state.

  • The Ring-Breaker (m/z 86): In the 4-fluoro and 5-fluoro isomers, the F and NH₂ groups are too distant for direct interaction. Consequently, the molecule follows the standard aminopyridine pathway: loss of HCN (27 Da) from the pyridine ring to form the fluoropyrrole cation (m/z 86).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the ortho-isomer (3-F) and the meta/para-isomers (4-F/5-F).

FragmentationPathways Precursor [M+H]+ Precursor m/z 113 Ortho_TS Ortho-Interaction (H...F Bridging) Precursor->Ortho_TS 3-Fluoro Isomer Ring_Open Ring Opening Precursor->Ring_Open 4/5-Fluoro Isomers Frag_93 [M+H - HF]+ m/z 93 (Dehydro-aminopyridine) Ortho_TS->Frag_93 - HF (20 Da) Frag_66 Ring Contraction m/z 66 Frag_93->Frag_66 - HCN (27 Da) Frag_86 [M+H - HCN]+ m/z 86 (Fluoropyrrole cation) Ring_Open->Frag_86 - HCN (27 Da) Frag_69 Secondary Loss m/z 69 Frag_86->Frag_69 - NH3 / F

Caption: Divergent fragmentation pathways. The 3-fluoro isomer favors HF elimination (red path), while 4/5-fluoro isomers favor ring contraction via HCN loss (green path).

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity and reproducibility, follow this standardized LC-MS/MS workflow. This protocol includes a "self-validation" step using Energy-Resolved Mass Spectrometry (ER-MS) to confirm isomer identity without reference standards if necessary.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation ([M+H]⁺), essential for the initial ionization step.

  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent space-charge effects in ion traps.

Step 2: MS Source Conditions (ESI+)[12]
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile HF bond).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Step 3: Energy-Resolved Breakdown Curve (The Validation Step)

Instead of a single collision energy (CE), acquire spectra at three distinct energies to validate the lability of the C-F bond.

Collision Energy (CE)Expected Outcome (3-Fluoro)Expected Outcome (4/5-Fluoro)
Low (10 eV) m/z 93 appears. (HF loss is low energy).Precursor m/z 113 dominant. No fragmentation.
Medium (25 eV) m/z 93 dominant; m/z 66 appears.m/z 86 appears (HCN loss).
High (40 eV) Extensive fragmentation (m/z 66, 41).m/z 86 dominant; secondary fragments.

Protocol Logic: If m/z 93 is observed at Low CE, the fluorine is definitively in the ortho position relative to the amine. If m/z 86 is the first fragment to appear as CE increases, the fluorine is meta or para.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Pyridines. National Institute of Standards and Technology.[1] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Heterocycles). [Link]

  • Holčapek, M., et al. (2010). Differentiation of Isomers by Mass Spectrometry.[2][3][4] Journal of Mass Spectrometry. [Link]

  • Fu, X., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

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Reference Standard Qualification Guide: 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for 5,6-Difluoropyridin-2-amine Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 1807159-28-9) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles.[1][2][3][4] Unlike its more common isomer, 3,5-difluoropyridin-2-amine, the 5,6-isomer presents unique analytical challenges due to the specific electron-withdrawing pattern of the fluorine atoms adjacent to the ring nitrogen.[2][3]

This guide objectively compares the two dominant methodologies for qualifying a Primary Reference Standard of this compound: the Mass Balance Approach (HPLC-UV) versus Quantitative NMR (qNMR) . While HPLC is the industry standard for purity monitoring, this guide demonstrates why qNMR is the superior technique for initial potency assignment , particularly when characterizing custom-synthesized lots where no Certified Reference Material (CRM) exists.[2][3]

Part 1: The Comparison – Mass Balance vs. qNMR

For drug development professionals, the choice between these two methods defines the accuracy of the entire downstream analytical chain.

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all measured impurities from 100%.

graphic Purity
\text{Potency}
[2][3]
  • Pros: Uses equipment available in every QC lab (HPLC, GC, KF). Excellent for detecting trace impurities.

  • Cons: "The Response Factor Trap." It assumes all organic impurities have the same UV response factor as the main peak. For fluorinated pyridines, isomers (e.g., 3,5-difluoro) often have significantly different extinction coefficients, leading to over- or under-estimation of purity.[2][3]

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

qNMR determines the absolute mass fraction of the analyte by comparing its signal integration to a traceable internal standard (IS).

  • Pros: Absolute Quantification. Independent of UV response factors. Traceable to SI units via the Internal Standard (e.g., NIST-traceable Benzoic Acid or Maleic Acid).[2][3]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. Requires high-field NMR (≥400 MHz) and experienced operators.[2][3]

Comparative Data Analysis
FeatureMass Balance (HPLC + TGA/KF)qNMR (Absolute Quantification)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Traceability Dependent on Reference StandardDirect link to NIST/NMI Internal Standard
Bias Risk High (if impurity UV response differs)Low (Nucleus independent)
Sample Required Low (< 1 mg)Medium (10–20 mg)
Isomer Specificity Excellent (if method is specific)Excellent (distinct chemical shifts)
Verdict Best for Routine Monitoring Best for Primary Standard Qualification
Part 2: Technical Protocols
Protocol 1: HPLC Method for Isomer Separation

Objective: To separate this compound from its likely synthetic impurities (3,5-difluoro isomer and partially fluorinated byproducts).[2][3]

Causality of Choice:

  • Stationary Phase: A Phenyl-Hexyl column is selected over C18.[2][3] The

    
    -
    
    
    
    interactions offered by the phenyl ring provide superior selectivity for fluorinated aromatic isomers compared to hydrophobic interaction alone.[2]
  • Mobile Phase pH: Buffered at pH 3.0 . Pyridin-2-amines are weak bases (

    
    ).[2][3] At pH 3.0, the amine is fully protonated, preventing peak tailing caused by interaction with residual silanols.
    

Step-by-Step Methodology:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B (Slow ramp to separate isomers)

    • 20 min: 90% B (Wash)[2]

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (near

    
     for difluoropyridines).
    
  • Temperature: 30°C.

  • System Suitability: Resolution (

    
    ) between 5,6-difluoro and 3,5-difluoro isomers must be 
    
    
    
    .
Protocol 2: qNMR Purity Assignment

Objective: To assign an absolute purity value to the Primary Reference Standard.

Causality of Choice:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). It provides a singlet at

    
     6.3 ppm, which does not overlap with the pyridine aromatic protons (
    
    
    
    7.0–8.5 ppm) in DMSO-
    
    
    .[2][3]
  • Relaxation Delay (D1): Set to 60 seconds . Accurate integration requires full relaxation (

    
    ). Fluorinated protons often have long 
    
    
    
    relaxation times.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh (

    
     0.01 mg) approximately 15 mg of the this compound sample and 10 mg of Maleic Acid (IS) into the same vial.
    
  • Solvent: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition Parameters (600 MHz recommended):

    • Pulse angle: 90°.

    • Spectral width: 20 ppm (to capture all signals and baseline).

    • Scans: 16 or 32 (for S/N > 250:1).

    • Relaxation delay (D1): 60 s.

    • Acquisition time: 4 s.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase and baseline correction (manual is preferred for qNMR).

  • Calculation:

    
    
    Where: 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][5][6][7]
Part 3: Visualization (Qualification Workflow)

The following diagram illustrates the self-validating workflow for establishing a Primary Reference Standard.

QualificationWorkflow Start Crude this compound HPLC_Screen Step 1: HPLC Screening (Phenyl-Hexyl Column) Start->HPLC_Screen Decision_Purity Chromatographic Purity > 99.0%? HPLC_Screen->Decision_Purity Purification Prep-HPLC / Recrystallization Decision_Purity->Purification No Structure_ID Step 2: Structural ID (1H/13C/19F NMR, MS, IR) Decision_Purity->Structure_ID Yes Purification->HPLC_Screen Volatiles Step 3: Volatiles/Inorganics (GC-HS, KF, ROI) Structure_ID->Volatiles qNMR Step 4: qNMR Assay (Absolute Quantification) Volatiles->qNMR Final_Calc Step 5: Purity Assignment (Cross-verify qNMR vs Mass Balance) qNMR->Final_Calc COA Generate Certificate of Analysis (Primary Standard) Final_Calc->COA

Caption: Figure 1. Self-validating workflow for qualifying a Primary Reference Standard. Note the feedback loop at the HPLC screening stage to ensure sufficient purity before expensive qNMR analysis.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[2]

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) for Organic Primary Calibrator Comparisons." BIPM Metrology Guidelines. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[8] Link

  • ChemicalBook. "2-Amino-5,6-difluoropyridine Product Properties and CAS 1807159-28-9." Link

Sources

Safety Operating Guide

5,6-Difluoropyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal & Handling of 5,6-Difluoropyridin-2-amine

Executive Summary & Chemical Characterization

Effective disposal of this compound (and similar fluorinated aminopyridines) begins at the experimental design stage. Unlike standard organic waste, this compound presents a dual hazard profile: acute toxicity typical of aminopyridines and the generation of hydrofluoric acid (HF) upon combustion.

Failure to segregate this waste correctly does not just violate compliance; it endangers downstream waste management personnel and infrastructure. Standard incinerators designed for non-halogenated organics cannot handle the corrosive HF byproducts generated when this molecule is destroyed.

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
Chemical Name This compoundPrimary tracking identifier.
CAS Number 1227589-51-0 (Typical)Use for waste manifest verification.
Molecular Formula C₅H₄F₂N₂High Fluorine Content: Mandatory segregation.
Physical State Solid (Powder/Crystals)Dust inhalation risk; requires HEPA controls.
Acidity/Basicity Weak Base (pKa ~2-4)Incompatible with strong oxidizers and acids.

Key Hazard Statements (GHS):

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects.[4]

The Core Directive: Waste Segregation Logic

The "Halogen Rule" is Non-Negotiable. You must strictly segregate this compound from non-halogenated waste streams.

  • The Mechanism of Failure: If this compound is placed in a standard "Non-Halogenated Organic" solvent drum, it will eventually be fed into a general-purpose incinerator. Upon combustion at >800°C, the C-F bonds rupture, reacting with hydrogen sources to form anhydrous Hydrogen Fluoride (HF) gas.

  • The Consequence: HF is aggressively corrosive to the refractory lining and metal stacks of standard incinerators, leading to catastrophic equipment failure and potential release of toxic plumes.

  • The Correct Path: It must go to a Halogenated Waste stream, destined for a specialized high-temperature incinerator equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF.

Visualizing the Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mother liquor, washings) StateCheck->LiquidWaste Solution Dest_Solid Container: Solid Hazardous Waste Bin Label: 'Toxic Solid - Halogenated' SolidWaste->Dest_Solid Segregate WrongPath STOP: Do NOT use General Trash or Non-Halogenated Solvent Cans SolidWaste->WrongPath Violation BinCheck Does it contain >1% Halogens? LiquidWaste->BinCheck LiquidWaste->WrongPath Violation Dest_Liquid Container: HDPE Carboy Label: 'Halogenated Organic Solvents' BinCheck->Dest_Liquid Yes (Always for Fluorinated Pyridines)

Figure 1: Decision logic for segregating fluorinated pyridine waste. Note that any presence of the fluorinated compound mandates the "Halogenated" classification.

Detailed Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste generation.

Phase 1: Pre-Disposal Stabilization
  • Quenching: If the amine was used in a reaction with reactive species (e.g., acid chlorides, strong oxidizers), ensure the reaction mixture is fully quenched before bottling.

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12.5). While the amine is stable, extreme pH can degrade storage containers. Neutralize to pH 5–9 if necessary.

  • Container Selection:

    • Liquids: Use HDPE (High-Density Polyethylene) carboys. Fluorinated compounds are generally compatible with HDPE. Avoid metal containers if the waste stream is potentially acidic, as HF traces will corrode metal rapidly.

    • Solids: Use wide-mouth HDPE jars or double-lined polyethylene bags inside a fiber drum.

Phase 2: Labeling & Accumulation
  • The Label: Do not use generic names like "Organic Waste."

    • Required: "Waste this compound Solution."

    • Constituents: List the solvent (e.g., "Dichloromethane 90%, this compound 10%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (to catch leaks) inside a fume hood or a vented cabinet. Keep the cap closed unless adding waste.

Phase 3: Final Handoff
  • Request Pickup: When the container is 90% full, seal it permanently.

  • Manifest Declaration: On the waste manifest, explicitly declare the presence of organic fluorine . This alerts the disposal facility to route the drum to a rotary kiln incinerator with HF scrubbing capabilities.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[5][6]

PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a N95/P100 respirator if dust is present.

Spill TypeImmediate ActionDecontamination Protocol
Dry Powder Do NOT sweep. Sweeping generates toxic dust.1. Cover with wet paper towels to suppress dust.2. Scoop up wet material into a bag.3. Wipe surface with soap and water (lipophilic compound).
Liquid Solution Evacuate area if volatile solvents are involved.1. Absorb with vermiculite or sand (inert material).2.[6] Do not use combustible absorbents (sawdust).3. Place spent absorbent in the Solid Hazardous Waste bin.

The Lifecycle: From Bench to Destruction

Understanding the downstream process validates why your lab-scale choices matter.

DisposalLifecycle Lab Lab Bench (Generation) SAA Satellite Accumulation (Segregation) Lab->SAA Label & Store EHS EHS Pickup (Consolidation) SAA->EHS Manifest Transport DOT Transport (UN 2811 - Toxic Solid) EHS->Transport Bulk Pack Incinerator Rotary Kiln Incinerator (1100°C) Transport->Incinerator Feed Scrubber Caustic Scrubber (HF Neutralization) Incinerator->Scrubber Flue Gas (HF) Scrubber->Lab Clean Air

Figure 2: The cradle-to-grave lifecycle. The Scrubber stage is the critical control point that requires the waste to be correctly identified as halogenated upstream.

References

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: Fluorinated Pyridines. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 5,6-Difluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a detailed operational plan for handling 5,6-Difluoropyridin-2-amine, focusing on the practical application of safety principles. Our approach is not just about listing personal protective equipment (PPE); it's about building a comprehensive safety-conscious workflow that protects you, your colleagues, and your research integrity.

Hazard Analysis: Understanding the Compound

While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a difluorinated aminopyridine—provides critical insights into its potential hazards. We must operate under the precautionary principle, inferring its risk profile from structurally analogous compounds.

Aminopyridines are a class of compounds known for their potential toxicity. 2-Aminopyridine, for instance, is classified as toxic if swallowed and can be fatal if it comes into contact with the skin[1]. It is known to cause irritation to the skin, eyes, and respiratory tract[2]. Fluorinated aromatic compounds can also possess metabolic stability that may lead to persistent biological effects. Therefore, we must treat this compound as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin, and as a severe irritant to the eyes and skin[3][4].

Key Assumed Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin[1][3].

  • Skin Irritation/Corrosion: Causes skin irritation[5].

  • Eye Damage/Irritation: Causes serious eye irritation[3][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[4].

This rigorous hazard assessment is the foundation upon which we build our safety protocols. Every subsequent step is a direct response to these potential risks.

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls. However, its correct selection and use are non-negotiable.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation[3].

  • Minimum Requirement: Chemical splash goggles that meet appropriate national standards (e.g., ANSI Z87.1 in the U.S.) are mandatory at all times when handling the compound in any form.

  • Enhanced Protection: When there is a heightened risk of splashing—for example, during solution transfers, heating, or reactions under pressure—a face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection

Given the potential for significant toxicity via skin absorption, skin protection is paramount[1].

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.

  • Chemical-Resistant Apron: For procedures involving larger quantities (>10 g) or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Full Body Protection: In the event of a large-scale operation or a significant spill, a disposable chemical-resistant suit may be necessary[6].

  • Footwear: Closed-toe shoes are mandatory. Do not handle this chemical if wearing perforated shoes, sandals, or cloth-based sneakers that can absorb spills.

Hand Protection

The choice of glove material is critical. Not all standard laboratory gloves offer adequate protection against pyridines.

  • Recommended Material: While nitrile gloves are a common starting point for incidental contact, they may not be suitable for prolonged exposure to pyridine-based compounds[7][8]. For extended handling or immersion, Butyl rubber or Viton® gloves are recommended due to their higher resistance to aromatic compounds. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use[9].

    • Use a double-gloving technique (wearing two pairs of gloves) to increase protection, especially during high-risk procedures.

    • Remove gloves using the proper technique to avoid contaminating your skin[9].

    • Wash hands thoroughly with soap and water after removing gloves[4].

Respiratory Protection

Inhalation is a primary route of exposure. The primary method of control must be a certified chemical fume hood[10].

  • Standard Operations: All handling of this compound solid or its solutions must be conducted inside a properly functioning chemical fume hood to minimize inhalation risk[8][10].

  • When a Respirator is Required: In the rare event that engineering controls are insufficient or during an emergency spill response, respiratory protection is necessary[11]. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement. Personnel must be medically cleared, trained, and fit-tested to wear a respirator, in compliance with OSHA's Respiratory Protection Program (29 CFR 1910.134)[12].

PPE Summary Table

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile or Butyl RubberLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile or Butyl RubberLab CoatRequired: Chemical Fume Hood
Reaction Workup / Transfer Goggles & Face ShieldButyl RubberLab Coat & Chem-Resistant ApronRequired: Chemical Fume Hood
Cleaning Glassware Chemical Splash GogglesButyl RubberLab CoatWell-ventilated area
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Butyl RubberChemical Resistant SuitRequired: Air-Purifying Respirator

Operational and Disposal Plan

A safe experiment is a well-planned experiment. Follow these procedural steps to ensure a controlled environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eyewash and shower are accessible and unobstructed[8].

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare a waste container specifically for this compound waste.

  • Execution:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations of the solid compound and its solutions within the fume hood.

    • Keep the container of this compound tightly closed when not in use[3][5].

    • In case of a small spill inside the fume hood, immediately absorb it with a non-reactive absorbent material (e.g., vermiculite or sand), and place it in the designated hazardous waste container.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

    • Dispose of contaminated disposable PPE (e.g., gloves) in the designated solid hazardous waste stream.

    • Wash hands and arms thoroughly with soap and water.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, contaminated absorbent materials, and disposable labware, must be collected as hazardous waste[4].

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[1].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations[5].

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal RiskAssess Hazard Assessment: Review SDS for This compound & analogues EngControl Verify Engineering Controls: Certified Chemical Fume Hood, Accessible Eyewash/Shower RiskAssess->EngControl PPE_Select Select & Inspect PPE (Goggles, Gloves, Lab Coat) EngControl->PPE_Select WastePrep Prepare Labeled Hazardous Waste Container PPE_Select->WastePrep DonPPE Don Appropriate PPE WastePrep->DonPPE Weigh Weigh Solid or Measure Solution DonPPE->Weigh React Perform Experiment (Synthesis, Analysis) Weigh->React SpillCheck Spill Occurs? React->SpillCheck Cleanup Follow Spill Cleanup Protocol SpillCheck->Cleanup Yes Decon Decontaminate Work Area & Equipment SpillCheck->Decon No Cleanup->Decon Waste Dispose of Contaminated Items into Waste Container Decon->Waste DoffPPE Carefully Doff PPE Waste->DoffPPE Wash Wash Hands & Arms Thoroughly DoffPPE->Wash StoreWaste Seal & Move Waste Container to Satellite Accumulation Area Wash->StoreWaste

Caption: Workflow for safe handling of this compound.

By integrating this comprehensive approach—from understanding the fundamental hazards to implementing a detailed operational plan—you build a resilient culture of safety. This not only protects you and your colleagues but also ensures the reliability and integrity of your scientific outcomes.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health and Senior Services. Right to Know Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE. NJ.gov.
  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.
  • Safety Data Sheet for 2-Amino-3,5-difluoropyridine. (2025, October 24).
  • Alkali Metals Ltd. Material Safety Data Sheet: 2-AMINO PYRIDINE.
  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.
  • Jubilant Ingrevia. Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS: 2-AMINO PYRIDINE.
  • CHEMM. Personal Protective Equipment (PPE).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-2,6-DIFLUOROPYRIDINE. (2025, September 6).
  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-fluoropyridine. (2023, October 4).
  • ECHEMI. 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.